5-Methylheptanoyl-CoA
Description
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Properties
Molecular Formula |
C29H50N7O17P3S |
|---|---|
Molecular Weight |
893.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methylheptanethioate |
InChI |
InChI=1S/C29H50N7O17P3S/c1-5-17(2)7-6-8-20(38)57-12-11-31-19(37)9-10-32-27(41)24(40)29(3,4)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h15-18,22-24,28,39-40H,5-14H2,1-4H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44) |
InChI Key |
QJBUHNMBGVCQSS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
5-Methylheptanoyl-CoA metabolic pathway identification
An In-depth Technical Guide to the Metabolic Pathway of 5-Methylheptanoyl-CoA for Researchers and Drug Development Professionals.
Introduction
This compound is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular metabolism, originating from the catabolism of branched-chain amino acids or from dietary sources. The metabolic fate of these molecules is crucial for maintaining cellular energy homeostasis and is of significant interest in the study of metabolic diseases and drug development. This guide provides a comprehensive overview of the metabolic pathway of this compound, including the key enzymes, quantitative data, and detailed experimental protocols for its study.
Metabolic Pathway of this compound
The primary metabolic route for this compound is a modified mitochondrial beta-oxidation pathway. Due to the methyl group on an odd-numbered carbon (carbon 5), the initial cycles of beta-oxidation proceed similarly to that of straight-chain fatty acids. However, the final stages require specific enzymatic steps to handle the resulting branched-chain intermediates.
The catabolism of this compound involves two full cycles of beta-oxidation, followed by a final cleavage that yields a branched three-carbon unit (propionyl-CoA) and a standard two-carbon unit (acetyl-CoA).
Pathway Diagram
Caption: Metabolic pathway of this compound via beta-oxidation.
Key Enzymes in the Pathway
The catabolism of this compound is catalyzed by a series of enzymes, primarily located in the mitochondrial matrix.
-
Acyl-CoA Synthetase (ACS): Located on the outer mitochondrial membrane, ACS activates 5-methylheptanoic acid by converting it into this compound, a reaction that requires ATP.[1]
-
Carnitine Palmitoyltransferase I and II (CPT1 and CPT2): These enzymes are essential for the transport of the acyl-CoA into the mitochondrial matrix via the carnitine shuttle.[1]
-
Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the first step of each beta-oxidation cycle, introducing a double bond. Different ACADs have specificities for short-, medium-, or long-chain acyl-CoAs. For this compound and its subsequent shorter intermediates, medium-chain acyl-CoA dehydrogenase (MCAD) and short-chain acyl-CoA dehydrogenase (SCAD) are likely involved.[2]
-
Enoyl-CoA Hydratase: This enzyme adds a water molecule across the double bond created by ACAD.[3]
-
3-Hydroxyacyl-CoA Dehydrogenase: This NAD+-dependent enzyme oxidizes the hydroxyl group to a keto group.[3]
-
β-Ketothiolase: This enzyme cleaves the 3-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA.[3]
-
Propionyl-CoA Carboxylase and Methylmalonyl-CoA Mutase: These enzymes are crucial for the metabolism of the propionyl-CoA generated in the final cycle, converting it to succinyl-CoA, which can then enter the citric acid cycle.[3][4]
Quantitative Data
The following tables summarize quantitative data relevant to the analysis of medium-chain acyl-CoAs, which are representative of the intermediates in the this compound pathway. The data is derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Table 1: Linearity and Sensitivity of LC-MS/MS for Acyl-CoA Analysis
| Acyl-CoA Species | Linear Range (µM) | R² | LOD (nM) | LOQ (nM) |
| Acetyl-CoA (C2) | 0.1 - 100 | >0.99 | 10 | 30 |
| Propionyl-CoA (C3) | 0.1 - 100 | >0.99 | 5 | 15 |
| Butyryl-CoA (C4) | 0.05 - 50 | >0.99 | 2 | 6 |
| Hexanoyl-CoA (C6) | 0.05 - 50 | >0.99 | 1 | 3 |
| Octanoyl-CoA (C8) | 0.05 - 50 | >0.99 | 1 | 3 |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data is compiled from representative LC-MS/MS methodologies.[5]
Table 2: Enzyme Kinetic Parameters for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Substrate | K_m (µM) | k_cat (s⁻¹) | Source |
| Octanoyl-CoA | ~3 | 6.4 | Purified human liver MCAD |
| 5-Hydroxydecanoyl-CoA | 12.8 ± 0.6 | 14.1 | Purified human liver MCAD |
This table provides kinetic data for MCAD with a standard substrate (Octanoyl-CoA) and a substituted medium-chain acyl-CoA, illustrating the enzyme's activity on modified substrates.[6]
Experimental Protocols
Quantification of this compound and its Intermediates by LC-MS/MS
This protocol describes a method for the extraction and analysis of short- to medium-chain acyl-CoAs from biological samples.[7][8]
a. Sample Preparation and Extraction:
-
Flash-freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction solution (e.g., 2.5% 5-sulfosalicylic acid (SSA) in water).
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Collect the supernatant containing the acyl-CoAs.
-
The use of SSA for deproteinization can eliminate the need for solid-phase extraction (SPE), which can lead to the loss of short-chain acyl-CoAs.[7]
b. LC-MS/MS Analysis:
-
Chromatography:
-
Use a C18 reversed-phase column.
-
Employ an ion-pairing agent (e.g., tributylamine) in the mobile phase to improve retention and separation of the polar acyl-CoA molecules.
-
Run a gradient elution from a high aqueous mobile phase to a high organic mobile phase.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the transition of the parent ion [M+H]⁺ to a common fragment ion corresponding to the CoA moiety (e.g., m/z 428) or the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507 Da).[5]
-
Analysis of 5-Methylheptanoic Acid by GC-MS
This protocol is for the analysis of the parent fatty acid, which can be useful for studying uptake and overall metabolism.[9][10]
a. Sample Preparation and Derivatization:
-
Extract total lipids from the sample using a method like Folch or Bligh and Dyer.[9]
-
Saponify the lipid extract to release the fatty acids from their esterified forms.
-
Acidify the sample and extract the free fatty acids into an organic solvent (e.g., hexane).
-
Derivatize the fatty acids to form volatile esters, such as fatty acid methyl esters (FAMEs) using methanol (B129727) and an acid catalyst, or pentafluorobenzyl (PFB) esters using PFBBr.[10]
b. GC-MS Analysis:
-
Gas Chromatography:
-
Use a polar capillary column (e.g., DB-225ms) for good separation of FAMEs.
-
Employ a temperature gradient program to elute the FAMEs based on their volatility and polarity.
-
-
Mass Spectrometry:
-
Use Electron Ionization (EI) for fragmentation.
-
Identify the 5-methylheptanoic acid derivative by its characteristic retention time and mass spectrum.
-
Quantify using a suitable internal standard (e.g., a deuterated analog).
-
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol allows for the measurement of the activity of ACAD enzymes, which are key in the beta-oxidation of this compound.[11][12]
a. Principle:
The assay measures the reduction of a fluorescent probe, the electron transfer flavoprotein (ETF), which is the natural electron acceptor for ACADs. The decrease in ETF fluorescence is proportional to the ACAD activity.
b. Procedure:
-
Prepare a reaction mixture in an anaerobic environment (e.g., in a glove box or by using an oxygen-scavenging system) containing a suitable buffer, recombinant ETF, and the acyl-CoA substrate (e.g., this compound).
-
Initiate the reaction by adding the enzyme source (e.g., purified ACAD, mitochondrial extract, or cell lysate).
-
Monitor the decrease in ETF fluorescence over time using a fluorescence plate reader (excitation ~380 nm, emission ~490 nm).
-
Calculate the enzyme activity from the rate of fluorescence change.
Regulation of the this compound Metabolic Pathway
The beta-oxidation of acyl-CoAs is tightly regulated to meet the energetic demands of the cell. The primary points of regulation include:
-
Substrate Availability: The concentration of 5-methylheptanoic acid and its transport into the cell.
-
Mitochondrial Transport: The activity of CPT1 is a major regulatory point. It is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis. This prevents fatty acid breakdown when synthesis is active.[13]
-
Redox State: The ratios of FAD/FADH₂ and NAD⁺/NADH within the mitochondria influence the rates of the dehydrogenase reactions. High levels of FADH₂ and NADH can inhibit the pathway.
-
Transcriptional Regulation: The expression of genes encoding the beta-oxidation enzymes can be regulated by nuclear receptors such as PPARα, which is activated by fatty acids and their derivatives.
Regulatory Pathway Diagram
Caption: Key regulatory points of the beta-oxidation pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the metabolism of this compound in a biological system.
Caption: Workflow for studying this compound metabolism.
References
- 1. Fatty acid beta oxidation | Abcam [abcam.com]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Coenzyme A (CoA) Ester Intermediates and Genes Involved in the Cleavage and Degradation of the Steroidal C-Ring by Comamonas testosteroni TA441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. researchgate.net [researchgate.net]
- 11. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aocs.org [aocs.org]
endogenous function of 5-Methylheptanoyl-CoA
An In-depth Technical Guide on the Endogenous Function of 5-Methylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a branched-chain acyl-coenzyme A (CoA) derivative. While specific literature detailing its endogenous function is sparse, its metabolic role can be largely inferred from the well-established principles of branched-chain fatty acid (BCFA) metabolism. This guide synthesizes the current understanding of BCFA catabolism to propose the primary as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle. Through mitochondrial β-oxidation, it is catabolized to yield both acetyl-CoA and propionyl-CoA. The latter is a key precursor to succinyl-CoA, a crucial intermediate that replenishes the TCA cycle, thereby supporting cellular energy metabolism and various biosynthetic pathways. This document provides a detailed overview of the putative metabolic pathway, relevant enzymatic reactions, and experimental protocols for the analysis of this compound and related metabolites.
Introduction
Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids.[1][2] Acyl-CoA molecules are "activated" forms of fatty acids, primed for enzymatic reactions.[3] Branched-chain fatty acids (BCFAs) are a class of fatty acids with methyl branches along their acyl chain. Their metabolism differs slightly from that of straight-chain fatty acids and holds particular significance for cellular bioenergetics.
This compound is the CoA ester of 5-methylheptanoic acid, a medium-chain fatty acid.[4] Although not as extensively studied as other BCFAs, its structure suggests a role as a metabolic intermediate. This guide will extrapolate from the known metabolism of similar BCFAs to delineate the probable .
Proposed Biosynthesis and Activation
The endogenous origin of 5-methylheptanoic acid in mammals is not definitively established. It may be derived from dietary sources or potentially synthesized from branched-chain amino acid catabolism, which is a known source of primers for BCFA synthesis.[5] Once present in the cell, 5-methylheptanoic acid must be activated to its CoA ester to participate in metabolic pathways. This activation is catalyzed by acyl-CoA synthetases (ACSs).[3][6] Medium-chain acyl-CoA synthetases (ACSMs) are likely responsible for the conversion of 5-methylheptanoic acid to this compound, a process that consumes ATP.[6]
Catabolism via β-Oxidation: An Anaplerotic Role
The primary catabolic fate of this compound is likely mitochondrial β-oxidation.[7] Due to the methyl group on an odd-numbered carbon (C5), its oxidation pathway is expected to proceed similarly to that of straight-chain odd-carbon fatty acids. Each round of β-oxidation shortens the acyl chain by two carbons, producing one molecule of acetyl-CoA.[7]
The catabolism of this compound is predicted to undergo two cycles of β-oxidation. The first cycle would yield acetyl-CoA and 3-methyl-pentanoyl-CoA. The second cycle would then metabolize 3-methyl-pentanoyl-CoA to produce another molecule of acetyl-CoA and propionyl-CoA.[8]
The generation of propionyl-CoA is the most significant aspect of this compound's function. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.[8] Succinyl-CoA is an intermediate of the TCA cycle, and its production from sources outside the cycle is termed anaplerosis.[9] This replenishment of TCA cycle intermediates is vital for maintaining the cycle's capacity for both energy production and as a source of precursors for biosynthesis.[10] Thus, the principal is likely to serve as an anaplerotic substrate.
Data Presentation
As there is no direct quantitative data available for this compound in the scientific literature, the following tables are presented as templates that would be used to organize such data once it becomes available through the experimental protocols outlined in the subsequent section.
Table 1: Tissue Distribution of this compound
| Tissue | Concentration (nmol/g tissue) | Method of Quantification | Reference |
|---|---|---|---|
| Liver | Data not available | LC-MS/MS | - |
| Skeletal Muscle | Data not available | LC-MS/MS | - |
| Heart | Data not available | LC-MS/MS | - |
| Adipose Tissue | Data not available | GC-MS | - |
| Brain | Data not available | LC-MS/MS | - |
Table 2: Kinetic Parameters of Enzymes Acting on this compound
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
|---|---|---|---|---|
| Medium-Chain Acyl-CoA Synthetase (ACSM) | 5-Methylheptanoic Acid | Data not available | Data not available | - |
| Acyl-CoA Dehydrogenase (e.g., MCAD) | this compound | Data not available | Data not available | - |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of other acyl-CoA species and can be applied to the study of this compound.[11][12][13]
Quantification of this compound by LC-MS/MS
This protocol is based on methods for the quantification of short- and medium-chain acyl-CoAs.[11][12]
-
Sample Preparation:
-
Flash-freeze tissue samples in liquid nitrogen and grind to a fine powder.
-
For cultured cells, aspirate media and rapidly quench metabolism by adding ice-cold extraction solvent.
-
Extract acyl-CoAs using a solution of 2.5% 5-sulfosalicylic acid (SSA) in water.[11]
-
Include an internal standard, such as a stable isotope-labeled version of this compound or a structurally similar odd-chain acyl-CoA (e.g., heptanoyl-CoA-d3).
-
Vortex and centrifuge to pellet protein.
-
The supernatant containing the acyl-CoAs can be directly analyzed or further purified by solid-phase extraction (SPE) if necessary.[12]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Employ a gradient elution to separate the acyl-CoAs.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of the intact molecule, and a common product ion for acyl-CoAs results from the fragmentation of the phosphopantetheine moiety.
-
-
Analysis of 5-Methylheptanoic Acid by GC-MS
This protocol is for the analysis of the free fatty acid precursor.[13]
-
Sample Preparation and Derivatization:
-
Extract total lipids from the sample using a modified Folch or Bligh-Dyer method.
-
To analyze the free fatty acid, an initial extraction with a less polar solvent like hexane (B92381) can be performed.
-
Saponify the lipid extract to release esterified fatty acids.
-
Acidify the sample and extract the free fatty acids with hexane or a similar organic solvent.
-
Derivatize the fatty acids to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[13]
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Use a capillary column suitable for fatty acid analysis (e.g., DB-225ms).
-
Employ a temperature gradient to separate the fatty acid esters.
-
-
Mass Spectrometry:
-
Use electron ionization (EI) and scan for the characteristic fragmentation patterns of the derivatized 5-methylheptanoic acid.
-
For quantification, selected ion monitoring (SIM) can be used for increased sensitivity.
-
-
Conclusion and Future Directions
While direct evidence for the is currently limited, its structural similarity to other branched-chain and odd-chain fatty acyl-CoAs strongly suggests a role as an anaplerotic substrate for the TCA cycle. Its catabolism via β-oxidation is predicted to yield propionyl-CoA, which can be converted to succinyl-CoA, thereby replenishing TCA cycle intermediates. This function is crucial for maintaining cellular energy homeostasis and providing precursors for various biosynthetic pathways.
Future research should focus on:
-
Confirming the endogenous presence and quantifying the levels of this compound in various tissues and physiological states using the sensitive mass spectrometry-based methods described.
-
Identifying the specific acyl-CoA synthetases and dehydrogenases that act on 5-methylheptanoic acid and its CoA ester, respectively, and determining their kinetic parameters.
-
Utilizing stable isotope tracing studies with labeled 5-methylheptanoic acid to definitively map its metabolic fate and confirm its contribution to the TCA cycle.
-
Investigating potential signaling roles of this compound or its metabolites, as has been suggested for other acyl-CoA species.
By applying these experimental approaches, a more complete understanding of the can be achieved, which may have implications for our understanding of cellular metabolism and the development of novel therapeutic strategies for metabolic disorders.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. 5-Methyl-heptanoic acid | C8H16O2 | CID 112481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 9. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 5-Methylheptanoyl-CoA in Bacterial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of 5-Methylheptanoyl-CoA in bacteria marks a significant point in understanding the intricate metabolic networks of these microorganisms, particularly within the realm of branched-chain fatty acid and polyketide biosynthesis. This technical guide provides an in-depth exploration of the core principles surrounding the identification, biosynthesis, and functional significance of this compound. While a singular, seminal publication marking its initial "discovery" is not prominent in the literature, its identification is intrinsically linked to the broader characterization of lipid and secondary metabolite pathways in bacteria, most notably in the phylum Actinobacteria.
Biosynthesis of this compound
This compound is a branched-chain acyl-CoA, and its biosynthesis is initiated from precursors derived from branched-chain amino acid catabolism. The primary starter units for branched-chain fatty acid synthesis are isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, which are derived from valine, leucine, and isoleucine, respectively.[1][2][3]
The biosynthesis of the carbon backbone of 5-methylheptanoic acid, which is subsequently activated to this compound, follows the general principles of fatty acid synthesis, utilizing either the Type I or Type II fatty acid synthase (FAS) systems.[4][5] In many bacteria, including Streptomyces, the iterative condensation of malonyl-CoA extender units with a branched-chain starter unit, such as isobutyryl-CoA, leads to the formation of even-numbered, iso-branched-chain fatty acids.
The logical flow of this biosynthetic pathway can be visualized as follows:
Role in Bacterial Metabolism
This compound serves as a crucial precursor in the biosynthesis of various natural products, particularly polyketides. Polyketide synthases (PKSs) utilize a diverse array of starter and extender units to generate a vast repertoire of structurally complex and biologically active molecules, including many antibiotics and other pharmaceuticals.[6][7] The incorporation of branched-chain starter units like this compound contributes to the structural diversity of these polyketides.
For instance, in Streptomyces species, which are prolific producers of secondary metabolites, branched-chain acyl-CoAs are known to initiate the biosynthesis of important polyketide antibiotics.[8][9] The specific chemical structure of the final polyketide is dictated by the sequence of enzymatic reactions catalyzed by the modular PKS enzymes.
Experimental Protocols for Identification and Quantification
The identification and quantification of this compound and other acyl-CoAs in bacterial extracts rely on sensitive analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS).
Experimental Workflow: Acyl-CoA Extraction and Analysis
The general workflow for the analysis of acyl-CoAs from bacterial cultures is outlined below:
Detailed Methodologies
1. Cell Culture and Quenching:
-
Bacterial strains are cultured under specific conditions to promote the production of the desired metabolites.
-
To halt metabolic activity and preserve the intracellular concentrations of acyl-CoAs, the cell culture is rapidly quenched, often by mixing with a cold solvent like methanol.
2. Cell Lysis and Extraction:
-
Cells are harvested by centrifugation and subjected to lysis to release intracellular contents.
-
Acyl-CoAs are then extracted from the cell lysate. A common method involves protein precipitation with an acid (e.g., trichloroacetic acid) followed by solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.
3. LC-MS/MS Analysis:
-
The extracted acyl-CoAs are separated using reversed-phase liquid chromatography.
-
The separated molecules are then introduced into a mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS) is often employed for confident identification based on characteristic fragmentation patterns.
Quantitative Data
The intracellular concentrations of various acyl-CoAs can vary significantly depending on the bacterial species, growth conditions, and genetic background. The following table summarizes representative quantitative data for different acyl-CoAs in selected bacteria, providing a comparative context for the potential abundance of branched-chain species like this compound.
| Acyl-CoA | Organism | Concentration (nmol/g dry weight) | Reference |
| Acetyl-CoA | Corynebacterium glutamicum | ~50 - 100 | [10] |
| Malonyl-CoA | Corynebacterium glutamicum | ~20 - 40 | [10] |
| Propionyl-CoA | Streptomyces coelicolor | Variable | [11] |
| Methylmalonyl-CoA | Streptomyces coelicolor | Variable | [11] |
| Palmitoyl-CoA | Mycobacterium smegmatis | ~10 - 20 | [11] |
Note: Specific quantitative data for this compound is often embedded within broader acyl-CoA profiling studies and can be highly variable.
Signaling Pathways and Regulation
The biosynthesis of branched-chain fatty acids and, consequently, this compound is subject to regulatory control at multiple levels. The availability of precursor amino acids and the activity of key enzymes in the biosynthetic pathway are critical control points.
In some bacteria, the production of secondary metabolites, which often utilize branched-chain acyl-CoAs, is regulated by complex signaling cascades. For example, in Streptomyces, small signaling molecules like A-factor can trigger a cascade that activates the expression of genes involved in secondary metabolism.
References
- 1. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Bacterial Fatty Acid Metabolism in Modern Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of Aromatic Polyketides in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering Microbes for Plant Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-scale analysis of Streptomyces coelicolor A3(2) metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Source of methylmalonyl-coenzyme A for erythromycin synthesis: methylmalonyl-coenzyme A mutase from Streptomyces erythreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of coenzyme A activated compounds in actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Methylheptanoyl-CoA: A Potential Novel Biomarker at the Crossroads of Gut Microbiome and Metabolic Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Focus: This technical guide explores the emerging potential of 5-Methylheptanoyl-CoA as a biomarker for metabolic diseases. While direct evidence is still in its nascent stages, this document synthesizes the current understanding of branched-chain fatty acid metabolism, the influence of the gut microbiome, and established analytical methodologies to build a strong rationale for its investigation. This guide provides a framework for researchers to design and execute studies aimed at validating this compound as a clinically relevant biomarker.
Introduction
The landscape of biomarker discovery is continually evolving, with a growing emphasis on metabolites that reflect the complex interplay between host genetics, diet, and the gut microbiome. Among the vast array of endogenous molecules, acyl-Coenzyme A (acyl-CoA) thioesters have garnered significant attention. These molecules are central intermediates in numerous metabolic pathways, and their cellular concentrations can provide a dynamic snapshot of metabolic health and disease. This compound, a branched-chain acyl-CoA, is emerging as a molecule of interest at the intersection of host and microbial metabolism. Its unique structure, originating from the catabolism of branched-chain amino acids (BCAAs) and potentially from microbial sources, positions it as a candidate biomarker for a range of metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and cardiovascular disease.
The Metabolic Context of this compound
This compound is a derivative of 5-methylheptanoic acid, a branched-chain fatty acid (BCFA). BCFAs are primarily derived from the catabolism of BCAAs—leucine, isoleucine, and valine. Elevated levels of BCAAs and their metabolites have been strongly associated with various metabolic diseases.[1][2] The gut microbiota also plays a crucial role in the production of BCFAs through the fermentation of dietary proteins.[3] These microbially-derived BCFAs can be absorbed by the host and contribute to the systemic pool of these molecules.
The synthesis of this compound occurs through the activation of 5-methylheptanoic acid by an acyl-CoA synthetase, an essential first step for its entry into various metabolic pathways, including β-oxidation for energy production.[4] Dysregulation in these pathways, either due to genetic predisposition or environmental factors, can lead to the accumulation of specific acyl-CoA species, which may serve as sensitive indicators of metabolic dysfunction.
Potential Signaling Pathways and Pathophysiological Relevance
The accumulation of this compound and other branched-chain acyl-CoAs may contribute to cellular dysfunction through several mechanisms. These include mitochondrial stress from incomplete fatty acid oxidation, alterations in gene expression through epigenetic modifications of histones, and modulation of inflammatory signaling pathways. The following diagram illustrates the proposed metabolic pathways and their potential links to disease.
Quantitative Data on BCAA-Related Metabolites and Disease
While specific quantitative data for this compound in disease states are not yet available in the literature, a substantial body of evidence links elevated levels of BCAAs and related metabolites to various metabolic disorders. The following table summarizes these associations.
| Disease State | Associated BCAA-Related Metabolites | General Findings |
| Type 2 Diabetes | Leucine, Isoleucine, Valine | Elevated plasma concentrations of BCAAs are a strong predictor of future type 2 diabetes development.[2] |
| Obesity | Branched-chain α-keto acids (BCKAs) | Increased levels of BCAAs and their catabolic intermediates are observed in obese individuals and are linked to insulin resistance.[2] |
| Cardiovascular Disease | BCAAs and their derivatives | Dysregulated BCAA metabolism is associated with an increased risk of adverse cardiovascular events.[1] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | BCAAs | Altered BCAA metabolism is implicated in the pathogenesis of NAFLD. |
| Maple Syrup Urine Disease (MSUD) | Leucine, Isoleucine, Valine, Allo-isoleucine | A rare inborn error of metabolism characterized by the toxic accumulation of BCAAs and their ketoacids due to deficient branched-chain α-keto acid dehydrogenase complex activity.[5] |
Experimental Protocols for the Analysis of this compound
The quantification of acyl-CoA species in biological samples is technically challenging due to their low abundance and inherent instability. However, advances in mass spectrometry have enabled sensitive and specific detection. The following section outlines a proposed experimental workflow for the investigation of this compound as a biomarker.
Sample Preparation
-
Sample Collection: Collect biological samples (e.g., plasma, serum, tissue biopsies) and immediately freeze them at -80°C to quench metabolic activity.
-
Extraction: Homogenize frozen tissue samples in a cold extraction solvent, typically a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer to precipitate proteins and extract metabolites. For plasma or serum, perform protein precipitation with a cold organic solvent.
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard of a structurally similar acyl-CoA (e.g., ¹³C-labeled heptanoyl-CoA) to the sample at the beginning of the extraction process to correct for extraction efficiency and matrix effects.
-
Solid-Phase Extraction (SPE): Further purify the extracts using a C18-based SPE cartridge to remove interfering substances and enrich for acyl-CoAs.
-
Drying and Reconstitution: Evaporate the purified extract to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the analytical platform.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the targeted quantification of acyl-CoAs due to its high sensitivity and specificity.
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column for the separation of acyl-CoAs based on their hydrophobicity.
-
Mobile Phases: Employ a gradient elution with a mobile phase A consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and a mobile phase B of an organic solvent like acetonitrile or methanol.
-
-
Mass Spectrometric Detection:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and a specific product ion generated upon fragmentation. The precursor-to-product ion transition is highly specific to the target analyte.
-
Precursor Ion (Q1): The protonated molecule of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety.
-
-
-
Quantification: Generate a calibration curve using a series of known concentrations of a this compound analytical standard. Quantify the endogenous levels in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Proposed Experimental Workflow Diagram
The following diagram outlines the key steps in a typical experimental workflow for the analysis of this compound.
Conclusion and Future Directions
This compound stands as a promising, yet underexplored, biomarker candidate at the nexus of host and microbial metabolism. Its metabolic origins from branched-chain amino acids, which are strongly implicated in metabolic diseases, provide a solid rationale for its investigation. Furthermore, its potential link to the gut microbiome opens up new avenues for understanding the influence of our microbial partners on metabolic health.
The successful validation of this compound as a biomarker will require rigorous analytical methodologies, such as the LC-MS/MS protocol outlined in this guide, and well-designed clinical studies. Future research should focus on:
-
Establishing reference ranges: Determining the normal physiological concentrations of this compound in healthy individuals.
-
Clinical correlation studies: Quantifying this compound levels in large patient cohorts with various metabolic diseases to assess its diagnostic and prognostic value.
-
Mechanistic studies: Investigating the precise molecular mechanisms by which this compound may contribute to the pathophysiology of metabolic diseases.
-
Microbiome studies: Elucidating the specific gut microbial species and pathways responsible for the production of 5-methylheptanoic acid.
By pursuing these research directions, the scientific community can unlock the full potential of this compound as a novel biomarker, paving the way for improved diagnostics, personalized medicine, and new therapeutic strategies for metabolic diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
5-Methylheptanoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylheptanoyl-CoA is a branched-chain acyl-CoA molecule that is expected to play a role in fatty acid metabolism. While direct research on this specific molecule is limited, its metabolism can be largely inferred from the established principles of branched-chain fatty acid catabolism and synthesis. Branched-chain fatty acids are obtained from the diet, particularly from dairy products and ruminant fats, and can also be synthesized endogenously.[1] Their metabolic pathways are crucial for energy homeostasis and are implicated in various physiological and pathological processes.[2][3] This guide provides a comprehensive overview of the theoretical metabolic fate of this compound, supported by data and protocols from related branched-chain fatty acids.
Biosynthesis of this compound
The synthesis of methyl-branched fatty acids involves the utilization of methylmalonyl-CoA as a substrate by fatty acid synthase (FAS).[4][5] In this proposed pathway, propionyl-CoA is carboxylated to form methylmalonyl-CoA, which can then be used as an extender unit in place of malonyl-CoA during fatty acid elongation.
A proposed biosynthetic pathway for 5-methylheptanoic acid, the precursor to this compound, is as follows:
-
Propionyl-CoA Carboxylation: Propionyl-CoA, derived from the metabolism of odd-chain fatty acids or certain amino acids (valine, isoleucine, methionine, and threonine), is converted to methylmalonyl-CoA by propionyl-CoA carboxylase, a biotin-dependent enzyme.[6][7]
-
Fatty Acid Elongation: Fatty acid synthase (FAS) incorporates acetyl-CoA as a primer and then utilizes both malonyl-CoA and methylmalonyl-CoA as extender units. The incorporation of methylmalonyl-CoA introduces a methyl branch into the growing acyl chain. For the synthesis of 5-methylheptanoic acid, a specific sequence of malonyl-CoA and one methylmalonyl-CoA incorporation would be required.
-
Activation to this compound: The resulting 5-methylheptanoic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase in an ATP-dependent reaction. This activation is a prerequisite for its participation in metabolic pathways.[8]
Logical Relationship: Proposed Biosynthesis of this compound
Proposed biosynthetic pathway for this compound.
Catabolism of this compound
The degradation of this compound is presumed to follow the general pathways for branched-chain fatty acid oxidation, which involves a combination of alpha- and beta-oxidation steps, primarily occurring in the mitochondria and peroxisomes.[9][10] The position of the methyl group is a key determinant of the specific enzymatic reactions required. In this compound, the methyl group is on an odd-numbered carbon (C5), which does not directly impede the initial steps of beta-oxidation.
A theoretical catabolic pathway for this compound is as follows:
-
Initial Beta-Oxidation Cycles: this compound can likely undergo two cycles of conventional beta-oxidation, as the methyl group is not at the alpha or beta position. Each cycle consists of four enzymatic steps: dehydrogenation, hydration, oxidation, and thiolytic cleavage.[8]
-
Cycle 1: Produces one molecule of acetyl-CoA and 3-methyl-pentenoyl-CoA.
-
Cycle 2: The product from the first cycle would undergo further reactions to eventually yield another molecule of acetyl-CoA and propionyl-CoA.
-
-
Formation of Propionyl-CoA: The final thiolytic cleavage would release propionyl-CoA.
-
Metabolism of Propionyl-CoA: Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[6][11]
-
Entry into the Citric Acid Cycle: Succinyl-CoA can then enter the citric acid cycle, contributing to cellular energy production.[6]
Signaling Pathway: Theoretical Catabolism of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of methyl-branched fatty acids from methylmalonyl-CoA by fatty acid synthase from both the liver and the harderian gland of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 8. aocs.org [aocs.org]
- 9. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of 5-Methylheptanoyl-CoA: A Methodological Guide
Introduction
Quantitative Data Presentation
The structural characterization of an acyl-CoA like 5-Methylheptanoyl-CoA typically involves determining its molecular mass and fragmentation pattern using mass spectrometry, and defining the chemical environment of its protons and carbons via nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the kind of quantitative data expected from such analyses, with examples drawn from related acyl-CoA compounds found in the literature.
| Parameter | Technique | Expected Value/Data for Acyl-CoAs | Reference Example |
| Molecular Mass | Mass Spectrometry (MS) | The exact mass of the [M+H]⁺ or [M-H]⁻ ion. | Acetyl-CoA: Parent m/z of 810[1]. |
| Key MS/MS Fragments | Tandem Mass Spectrometry (MS/MS) | Characteristic daughter ions resulting from the fragmentation of the parent molecule. A common fragment corresponds to the loss of the phosphopantetheine moiety. | Palmitoyl-CoA (C16:0-CoA): A neutral loss of 507.0 Da is observed from the precursor ion[2]. |
| Proton Chemical Shifts (δ) | ¹H NMR Spectroscopy | Specific chemical shifts for protons on the acyl chain and the CoA moiety. | Benzoate (B1203000): Chemical shifts observed between 7.79–7.34 ppm[3]. |
| Carbon Chemical Shifts (δ) | ¹³C NMR Spectroscopy | Specific chemical shifts for carbons in the acyl chain and the CoA moiety. | Acetoacetyl-CoA: C(1), C(2), C(3), and C(4) chemical shifts are 198.5, 59.9, 208.8, and 32.8 ppm, respectively[4]. |
Experimental Protocols
The structural elucidation of this compound would follow a series of established experimental procedures, from its synthesis to its analysis by sophisticated spectroscopic techniques.
Synthesis of this compound
As commercial availability of specific acyl-CoAs is often limited, synthesis is typically the first step. Chemo-enzymatic methods are frequently employed.[5]
Protocol: Enzymatic Synthesis of Acyl-CoAs
This protocol is adapted from methods used for the synthesis of various acyl-CoAs.[6][7]
-
Reaction Setup: A reaction mixture is prepared containing the free fatty acid (5-methylheptanoic acid), Coenzyme A (CoA), ATP, and an appropriate acyl-CoA synthetase enzyme in a suitable buffer (e.g., Tris-HCl with MgCl₂).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37 °C) for a period ranging from a few hours to overnight to allow for the enzymatic ligation of the fatty acid to CoA.
-
Purification: The newly synthesized this compound is then purified from the reaction mixture. Solid-phase extraction (SPE) is a common method. The sample is loaded onto a C18 cartridge, washed to remove salts and unreacted substrates, and the acyl-CoA is eluted with an organic solvent like methanol.
-
Verification: The purified product is typically verified by techniques such as HPLC and mass spectrometry.
Mass Spectrometry Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of acyl-CoAs.[1][8]
Protocol: LC-MS/MS for Acyl-CoA Analysis
-
Chromatographic Separation: The purified this compound is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column (e.g., C18). A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the analyte from any remaining impurities.[9][10]
-
Mass Spectrometric Detection: The eluent from the HPLC is directed to an electrospray ionization (ESI) source of a mass spectrometer. The analysis is typically performed in positive ion mode.
-
MS1 Scan: A full scan (MS1) is performed to identify the parent ion, which corresponds to the protonated molecule [M+H]⁺ of this compound.
-
MS2 Fragmentation: The parent ion is then selected for collision-induced dissociation (CID) to generate a fragmentation pattern (MS2 spectrum). The resulting daughter ions provide structural information. A characteristic fragmentation for acyl-CoAs is the loss of the adenosine-diphosphate (B1240645) portion of the CoA molecule.[1]
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sufficient quantity of purified this compound is dissolved in a deuterated solvent (e.g., D₂O).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as acquisition time, relaxation delay, and pulse width are optimized.[3]
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H spectrum are analyzed to assign protons to their respective positions in the 5-methylheptanoyl chain and the CoA moiety. The ¹³C NMR spectrum provides information on the carbon skeleton.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the structural characterization of a novel acyl-CoA such as this compound.
Caption: Workflow for acyl-CoA structural characterization.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis and purification of aromatic coenzyme a esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
5-Methylheptanoyl-CoA and its Nexus with the Gut Microbiota: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between the gut microbiota and host physiology is a rapidly expanding frontier in biomedical research. Microbial metabolites, in particular, have emerged as key signaling molecules that can profoundly influence host health and disease. Among these are the branched-chain fatty acids (BCFAs), a class of lipids primarily produced by the gut microbiota through the catabolism of branched-chain amino acids. This technical guide provides a comprehensive overview of 5-Methylheptanoyl-CoA, a specific BCFA-CoA thioester, and its relationship with the gut microbiota. While direct research on this compound is limited, this document extrapolates from the broader knowledge of BCFA biosynthesis, metabolism, and signaling to provide a foundational understanding for researchers and drug development professionals.
Biosynthesis of this compound by the Gut Microbiota
The synthesis of this compound in the gut is not a direct fermentation product but rather the result of the elongation of a shorter branched-chain acyl-CoA primer. The most probable pathway begins with the catabolism of the branched-chain amino acid isoleucine by various anaerobic bacteria.
Generation of the 2-Methylbutyryl-CoA Primer from Isoleucine
The initial steps involve the conversion of isoleucine to 2-methylbutyryl-CoA. This process is analogous to the initial steps of branched-chain amino acid degradation in mitochondria. The key enzymatic reactions are:
-
Transamination: Isoleucine is transaminated by a branched-chain aminotransferase (BCAT) to form α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation, catalyzed by a branched-chain α-keto acid dehydrogenase complex (BCKDH), to yield 2-methylbutyryl-CoA.[1]
Elongation of 2-Methylbutyryl-CoA to this compound
Once 2-methylbutyryl-CoA is formed, it can serve as a primer for fatty acid synthesis, leading to the formation of odd-numbered, anteiso-branched-chain fatty acids. The elongation to this compound involves one cycle of the fatty acid synthesis (FAS) pathway. In bacteria, this is typically the Type II fatty acid synthesis system.[2] The cycle consists of four key enzymatic reactions:
-
Condensation: 2-methylbutyryl-CoA is condensed with malonyl-ACP (Acyl Carrier Protein) by β-ketoacyl-ACP synthase III (FabH). Some bacterial FabH enzymes show a preference for branched-chain acyl-CoA primers.[3] This reaction forms a β-ketoacyl-ACP intermediate.
-
Reduction: The β-keto group is reduced to a hydroxyl group by a β-ketoacyl-ACP reductase, utilizing NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP intermediate by a β-hydroxyacyl-ACP dehydratase (FabZ), forming a trans-α,β-enoyl-ACP.
-
Reduction: The double bond is reduced by an enoyl-ACP reductase (FabI), using NADPH, to yield a saturated acyl-ACP, which in this case would be 5-methylheptanoyl-ACP.
Finally, the 5-methylheptanoyl moiety is transferred from ACP to Coenzyme A, forming This compound .
Host-Microbiota Signaling Mediated by Branched-Chain Fatty Acids
While specific signaling roles for this compound have not been elucidated, BCFAs as a class are known to interact with host cells and modulate physiological responses. These interactions can occur through several mechanisms:
-
G-Protein Coupled Receptors (GPCRs): Short-chain fatty acids (SCFAs) are well-known ligands for GPCRs such as GPR41 (FFAR3) and GPR43 (FFAR2).[4] While the affinity of longer BCFAs for these receptors is less characterized, it is plausible that they may also act as signaling molecules through these or other currently "orphan" GPCRs.[5] Activation of these receptors can influence a variety of host responses, including immune modulation and metabolic regulation.[6]
-
Modulation of Immune Responses: BCFAs have been shown to dampen host inflammatory responses. For instance, they can increase protein SUMOylation in intestinal cells, which in turn can modulate inflammatory signaling pathways.
-
Incorporation into Host Lipids: It is also possible that 5-methylheptanoic acid, after being released from its CoA derivative, could be incorporated into host cell membranes, thereby altering their fluidity and the function of membrane-associated proteins.
Quantitative Data
Direct quantitative data for this compound in the gut is currently not available in the literature. However, studies on general BCFAs provide some context. BCFAs are typically found in lower concentrations than the major SCFAs (acetate, propionate, and butyrate). Their production is influenced by dietary protein intake, as the precursor branched-chain amino acids are derived from protein breakdown.[7]
| Metabolite Class | Typical Concentration Range in Human Feces | Precursors | Key Producing Phyla |
| Short-Chain Fatty Acids (SCFAs) | 20-140 mM | Dietary Fiber | Firmicutes, Bacteroidetes |
| Branched-Chain Fatty Acids (BCFAs) | 1-10 mM | Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) | Firmicutes, Bacteroidetes |
Note: These are general ranges and can vary significantly based on diet, age, and host genetics.
Experimental Protocols
Studying this compound and its production by the gut microbiota requires a combination of anaerobic microbiology, analytical chemistry, and potentially in vitro and in vivo models.
Quantification of 5-Methylheptanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for SCFA and BCFA analysis in fecal samples.
Objective: To quantify the concentration of 5-methylheptanoic acid in fecal samples.
Materials:
-
Fecal sample
-
Internal standard (e.g., deuterated 5-methylheptanoic acid or a similar structural analog)
-
MTBE (Methyl tert-butyl ether)
-
HCl
-
Anhydrous sodium sulfate
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of fecal sample in a defined volume of water.
-
Acidify the homogenate with HCl to protonate the fatty acids.
-
Add the internal standard.
-
-
Extraction:
-
Perform a liquid-liquid extraction with MTBE.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the fatty acids.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the solvent under a stream of nitrogen.
-
Add the derivatization agent (MTBSTFA) and an appropriate solvent (e.g., acetonitrile).
-
Heat the sample to facilitate the derivatization reaction, which converts the fatty acids into their more volatile silyl (B83357) esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a temperature gradient program to separate the different fatty acid derivatives.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 5-methylheptanoic acid and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of 5-methylheptanoic acid.
-
Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.
-
In Vitro Fermentation Model to Study this compound Production
This protocol outlines a general approach for an in vitro batch fermentation to assess the production of 5-methylheptanoic acid by a fecal microbiota.[8]
Objective: To determine if a given gut microbial community can produce 5-methylheptanoic acid from isoleucine.
Materials:
-
Fresh fecal sample from a healthy donor
-
Anaerobic chamber
-
Sterile, anaerobic basal medium (containing salts, vitamins, and a reducing agent)
-
Isoleucine solution (sterile, anaerobic)
-
Control (without added isoleucine)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Inside an anaerobic chamber, prepare a fecal slurry by homogenizing the fecal sample in the anaerobic basal medium.
-
-
Fermentation Setup:
-
In anaerobic culture tubes, add the basal medium.
-
In the "test" tubes, add the isoleucine solution to a final desired concentration.
-
In the "control" tubes, add an equivalent volume of sterile medium.
-
Inoculate all tubes with the fecal slurry.
-
-
Incubation:
-
Incubate the tubes at 37°C for a defined period (e.g., 24, 48 hours).
-
-
Sampling and Analysis:
-
At different time points, collect samples from the fermentation cultures.
-
Centrifuge the samples to pellet the bacterial cells.
-
Analyze the supernatant for the presence of 5-methylheptanoic acid using the GC-MS protocol described above.
-
The cell pellet can be used for DNA extraction and 16S rRNA gene sequencing to analyze the microbial community composition.
-
Implications for Drug Development
The study of this compound and other BCFAs presents several opportunities for drug development:
-
Novel Therapeutics: As signaling molecules, BCFAs or their stable analogs could be developed as therapeutics to modulate host immune responses or metabolic pathways.
-
Biomarkers: The levels of specific BCFAs in feces or serum could serve as biomarkers for gut dysbiosis or certain disease states.
-
Probiotics and Prebiotics: The identification of bacterial species that are high producers of beneficial BCFAs could lead to the development of next-generation probiotics. Similarly, prebiotics could be designed to specifically stimulate the growth and activity of these bacteria.
Conclusion
This compound is a gut microbial metabolite with the potential to influence host physiology. While direct research on this specific molecule is in its infancy, the broader understanding of BCFA metabolism and signaling provides a strong framework for future investigations. The experimental protocols outlined in this guide offer a starting point for researchers to explore the biosynthesis, quantification, and functional roles of this compound. Further research in this area is warranted to unlock the full therapeutic potential of targeting the gut microbiota and its production of BCFAs.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Bacterial acyl-CoA mutase specifically catalyzes coenzyme B12-dependent isomerization of 2-hydroxyisobutyryl-CoA and (S)-3-hydroxybutyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Will the Initiator of Fatty Acid Synthesis in Pseudomonas aeruginosa Please Stand Up? - PMC [pmc.ncbi.nlm.nih.gov]
The Origin of 5-Methylheptanoyl-CoA: A Deep Dive into its Biosynthetic Pathway
For Immediate Release
BOSTON, MA – December 10, 2025 – An in-depth technical guide released today sheds new light on the metabolic origins of 5-Methylheptanoyl-CoA, a branched-chain acyl-CoA molecule with implications in various biological systems. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of its biosynthesis, complete with detailed experimental protocols and data presentation.
The guide posits that the biosynthesis of this compound is intricately linked to the catabolism of the essential amino acid isoleucine. The proposed pathway initiates with the breakdown of isoleucine, which yields 2-methylbutyryl-CoA. This molecule then serves as a primer for fatty acid synthesis. Through two successive elongation cycles, where two-carbon units are added from malonyl-CoA, this compound is formed. This pathway highlights a key intersection between amino acid catabolism and fatty acid biosynthesis.
Proposed Biosynthetic Pathway of this compound
The metabolic journey from isoleucine to this compound involves a series of enzymatic reactions. The initial steps involve the conversion of isoleucine to 2-methylbutyryl-CoA, a process that occurs within the mitochondria. This primer molecule is then utilized by the fatty acid synthase (FAS) complex for elongation.
The key steps in the proposed pathway are:
-
Isoleucine Catabolism: Isoleucine undergoes transamination and oxidative decarboxylation to produce 2-methylbutyryl-CoA.
-
Primer for Fatty Acid Synthesis: 2-Methylbutyryl-CoA acts as a starter unit for the fatty acid synthase (FAS) machinery.[1]
-
Elongation Cycles: Two rounds of elongation occur, with each cycle adding a two-carbon unit from malonyl-CoA. This process involves a series of reactions catalyzed by different domains of the FAS enzyme complex, including condensation, reduction, dehydration, and a second reduction.
-
Formation of this compound: The final product, this compound, is an eight-carbon acyl-CoA with a methyl group at the fifth carbon position.
This proposed pathway is supported by the known mechanisms of branched-chain fatty acid biosynthesis in various organisms, where primers derived from branched-chain amino acids are utilized for the synthesis of fatty acids with iso- and anteiso-structures.[1][2]
Quantitative Data Summary
While specific quantitative data for the biosynthesis of this compound is limited in the current literature, the following table summarizes typical kinetic parameters for enzymes involved in the analogous branched-chain fatty acid synthesis pathways. This data provides a foundational understanding for researchers aiming to study this specific pathway.
| Enzyme/Process | Substrate(s) | Product(s) | Typical Km (µM) | Typical Vmax (nmol/min/mg) | Organism/System |
| Branched-chain α-keto acid dehydrogenase | 2-keto-3-methylvalerate | 2-methylbutyryl-CoA | 10-50 | 50-200 | Bacillus subtilis |
| Fatty Acid Synthase (FAS) | 2-methylbutyryl-CoA, Malonyl-CoA, NADPH | Acyl-ACP | 5-20 (for acyl-CoA primers) | 100-500 | Various Bacteria |
| Acyl-CoA Thioesterase | 5-Methylheptanoyl-ACP | 5-Methylheptanoic acid | 1-10 | 20-100 | E. coli (putative) |
Note: The data presented are representative values from studies on general branched-chain fatty acid biosynthesis and may not directly reflect the kinetics for this compound synthesis. Further experimental validation is required.
Experimental Protocols
To facilitate further investigation into the origin of this compound, this guide provides detailed methodologies for key experiments.
Isotopic Labeling to Trace Precursors
This method is designed to confirm the precursor-product relationship between isoleucine and 5-methylheptanoic acid.
Protocol:
-
Cell Culture: Grow a bacterial or yeast strain known to produce branched-chain fatty acids in a defined minimal medium.
-
Isotope Introduction: Supplement the medium with a stable isotope-labeled precursor, such as 13C-labeled isoleucine.
-
Incubation: Allow the cells to grow and metabolize the labeled precursor for a defined period.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a modified Bligh-Dyer method.
-
Hydrolysis and Derivatization: Hydrolyze the extracted lipids to release free fatty acids. Convert the fatty acids to their methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify 5-methylheptanoic acid methyl ester and determine the incorporation of the 13C label from isoleucine.
In Vitro Enzyme Assays with Fatty Acid Synthase
This protocol aims to demonstrate the ability of a fatty acid synthase to utilize 2-methylbutyryl-CoA as a primer for elongation.
Protocol:
-
Enzyme Purification: Purify the fatty acid synthase (FAS) from a suitable source organism.
-
Reaction Mixture: Prepare a reaction mixture containing the purified FAS, 2-methylbutyryl-CoA as the primer, malonyl-CoA as the elongating substrate, and NADPH as the reducing equivalent in a suitable buffer.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at the optimal temperature for the enzyme.
-
Acyl-CoA Extraction: Stop the reaction and extract the acyl-CoA products using solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracted acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of this compound.[3][4]
Visualizing the Metabolic Network
To provide a clear visual representation of the proposed biosynthetic pathway and experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Quantitative Analysis of 5-Methylheptanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methylheptanoyl-CoA is a branched-chain acyl-Coenzyme A (acyl-CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, the Krebs cycle, and the synthesis of lipids.[1][2] The accurate quantification of specific acyl-CoA species like this compound is essential for understanding cellular metabolism, diagnosing metabolic disorders, and in the development of drugs targeting metabolic pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the analysis of these low-abundance molecules.[3][4][5] This application note provides a detailed protocol for the robust and reproducible quantitative analysis of this compound in biological matrices using LC-MS/MS with multiple reaction monitoring (MRM).
Experimental Protocols
1. Materials and Reagents
-
This compound standard (custom synthesis or commercial supplier)
-
Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample matrix.[1]
-
5-Sulfosalicylic acid (SSA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
2. Sample Preparation
A simple and efficient protein precipitation method using 5-sulfosalicylic acid (SSA) is employed to extract acyl-CoAs from biological samples, which avoids the need for solid-phase extraction (SPE) and prevents the loss of more polar analytes.[2][6]
-
For Cell Cultures:
-
Wash the cell pellet (e.g., 1-5 million cells) twice with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of ice-cold 2.5% (w/v) SSA solution containing the internal standard (e.g., 1 µM Heptadecanoyl-CoA).
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
For Tissue Samples:
-
Weigh approximately 20-40 mg of frozen tissue.[7]
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 mL of a 3:1:1 mixture of ACN:isopropanol:methanol containing the internal standard.[7]
-
Homogenize the sample on ice.
-
Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[7]
-
Collect the supernatant for LC-MS/MS analysis.
-
3. LC-MS/MS Method
The chromatographic separation of this compound is achieved using a reversed-phase C18 column. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with MRM.
-
Liquid Chromatography (LC) Conditions:
-
Column: Agilent ZORBAX 300SB-C8 (100 × 2.1 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 10 mM ammonium acetate in water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Column Temperature: 40-42°C.[1]
-
Injection Volume: 5-10 µL.
Time (min) % Mobile Phase B 0.0 2 1.5 2 4.0 15 13.0 95 17.0 95 17.1 2 20.0 2 -
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: 120°C.[9]
-
Collision Gas: Argon.
-
MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of the phosphorylated ADP moiety (507 Da) from the protonated precursor molecule [M+H]+.[1][9] For this compound (C29H50N7O17P3S), the monoisotopic mass is approximately 897.22 Da.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 898.2 | 391.2 | 35-45 |
| Heptadecanoyl-CoA (IS) | 1022.5 | 515.5 | 40-50 |
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (nM) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (nM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 5 | < 15 | < 15 | 85-115 |
| 50 | < 10 | < 10 | 90-110 | |
| 500 | < 10 | < 10 | 90-110 |
Table 3: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (nM) | Lower Limit of Quantification (LLOQ) (nM) |
| This compound | ~0.5 | 1.0 |
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Generalized metabolic pathway of Acyl-CoAs.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of 5-Methylheptanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. 5-Methylheptanoyl-CoA, a branched-chain acyl-CoA, is of particular interest in studies of branched-chain fatty acid metabolism and its implications in various physiological and pathological conditions. The accurate quantification of this compound in tissues is crucial for understanding its metabolic roles but presents analytical challenges due to its low abundance and inherent instability.
This document provides a detailed protocol for the extraction of this compound and other short- to medium-chain acyl-CoAs from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is a synthesis of established protocols designed to ensure high recovery rates and sample stability.
Data Presentation: Acyl-CoA Abundance in Tissues
The following table summarizes representative quantitative data for various acyl-CoA species in different tissues as reported in the literature. This provides a comparative overview of acyl-CoA pool sizes, which can vary based on tissue type, physiological state, and the extraction and analytical methods employed. Note that specific concentrations for this compound are not widely reported and may be highly dependent on the experimental model.
| Acyl-CoA Species | Liver (nmol/g wet weight) | Brain (nmol/g wet weight) | Heart (nmol/g wet weight) |
| Acetyl-CoA | 50 - 100[1] | 7.6[2] | - |
| Propionyl-CoA | - | - | - |
| Butyryl-CoA | - | 30.6[2] | - |
| Succinyl-CoA | < 50[1] | - | - |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | - | 2.7[2] | - |
| C16:0-CoA (Palmitoyl-CoA) | - | - | ~0.5-1.5 |
| C18:0-CoA (Stearoyl-CoA) | - | - | ~0.2-0.8 |
| C18:1-CoA (Oleoyl-CoA) | - | - | ~0.5-2.0 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability. The provided ranges are estimates based on available literature.
Experimental Workflow Diagram
Caption: Experimental workflow for the extraction and analysis of this compound from tissues.
Experimental Protocols
This protocol is designed for the extraction of a broad range of short- to medium-chain acyl-CoAs, including this compound, from various tissue types.
Materials and Reagents
-
Tissues: Freshly harvested and immediately flash-frozen in liquid nitrogen.
-
Internal Standards: Stable isotope-labeled acyl-CoAs (e.g., [¹³C₈]octanoyl-CoA) are recommended for accurate quantification.[3][4][5] Heptadecanoyl-CoA can also be used as an internal standard.[3][6]
-
Solvents:
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Chloroform, HPLC grade
-
Water, LC-MS grade
-
-
Buffers and Solutions:
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.7)[7]
-
Ammonium (B1175870) formate (B1220265) (for elution from SPE)
-
Ammonium acetate (B1210297) (for reconstitution)[8]
-
Formic acid[8]
-
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange cartridges.[3]
-
Equipment:
Procedure: Tissue Extraction and Purification
-
Tissue Preparation:
-
Weigh approximately 50-100 mg of frozen tissue in a pre-chilled polypropylene (B1209903) tube.[3] It is critical to keep the tissue frozen to prevent enzymatic degradation of acyl-CoAs.
-
Add a known amount of the internal standard solution directly to the frozen tissue.[3]
-
-
Homogenization and Extraction:
-
Add 1.5 mL of a pre-chilled (-20°C) extraction solvent mixture of acetonitrile/isopropanol (3:1, v/v) to the tissue.[7]
-
Immediately homogenize the tissue on ice for 30 seconds.[7]
-
Add 0.5 mL of 0.1 M potassium phosphate buffer (pH 6.7) and homogenize for another 30 seconds.[7]
-
Alternatively, a methanol-chloroform (2:1, by volume) extraction can be performed.[3]
-
Vortex the homogenate for 5-10 seconds.
-
-
Phase Separation and Supernatant Collection:
-
Centrifuge the homogenate at 16,000 x g for 5 minutes at 4°C.[7]
-
If using a methanol-chloroform extraction, a phase separation is induced by adding 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform, followed by vortexing and centrifugation at 1300 g for 15 minutes at 4°C. The upper aqueous layer containing the acyl-CoAs is collected.[3]
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of water.[3]
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by an additional wash with 2.4 mL of methanol to remove interfering substances.[3]
-
Elute the acyl-CoAs from the column with two successive additions of 2.4 mL of 2% ammonium hydroxide (B78521) and 2.4 mL of 5% ammonium hydroxide.[3] Collect the eluate in a clean tube.
-
-
Sample Drying and Reconstitution:
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium acetate in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A gradient elution is employed to separate the acyl-CoAs based on their hydrophobicity. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic, longer-chain acyl-CoAs.[9]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.[10]
-
Detection Method: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantifying known acyl-CoAs.[4] This involves monitoring a specific precursor-to-product ion transition for each analyte and internal standard. A neutral loss scan of 506.9 can also be used to identify acyl-CoA species.[3][4]
-
Data Analysis: The concentration of this compound in the tissue sample is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated from standards of known concentrations.
-
Signaling Pathway Diagram
While this compound is primarily involved in metabolic pathways rather than signaling cascades, its metabolism is linked to fatty acid oxidation. The following diagram illustrates a simplified overview of the fatty acid β-oxidation pathway where acyl-CoAs are processed.
Caption: Simplified overview of fatty acid β-oxidation in the mitochondrion.
References
- 1. mdpi.com [mdpi.com]
- 2. Coenzyme A and short-chain acyl-CoA species in control and ischemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 5-Methylheptanoyl-CoA for Use as a Standard
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] The accurate quantification of these molecules is essential for studying metabolic fluxes and understanding disease states. 5-Methylheptanoyl-CoA is a branched-chain acyl-CoA that can serve as an important internal standard in mass spectrometry-based metabolomics studies for the analysis of related endogenous compounds. The commercial availability of many specific acyl-CoA standards is limited, necessitating their synthesis in the research laboratory.[3] This application note provides a detailed protocol for the chemical synthesis of this compound from 5-methylheptanoic acid, its purification, and characterization for use as an analytical standard.
Synthesis Overview
The synthesis of this compound can be achieved through the activation of 5-methylheptanoic acid to a mixed anhydride (B1165640), followed by reaction with Coenzyme A. This method is a common and effective way to prepare acyl-CoA thioesters.[4] The overall reaction is depicted below:
Figure 1. Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar acyl-CoA syntheses.[1][3]
| Parameter | Value | Method |
| Starting Material (5-Methylheptanoic Acid) | 14.4 mg (0.1 mmol) | - |
| Starting Material (Coenzyme A) | 76.7 mg (0.1 mmol) | - |
| Expected Yield | 40-60% | HPLC |
| Final Product Mass | 35.7 - 53.6 mg | Gravimetric |
| Purity | >95% | HPLC-UV (260 nm) |
| Molecular Formula | C29H50N7O17P3S | - |
| Molecular Weight | 893.73 g/mol | - |
| Expected Mass (M+H)+ | 894.2 g/mol | Mass Spectrometry |
Experimental Protocol
Materials:
-
5-Methylheptanoic acid (Sigma-Aldrich)
-
Coenzyme A, free acid (Sigma-Aldrich)
-
Ethyl chloroformate (Sigma-Aldrich)
-
Triethylamine (Sigma-Aldrich)
-
Tetrahydrofuran (THF), anhydrous (Sigma-Aldrich)
-
Sodium bicarbonate (NaHCO3) (Sigma-Aldrich)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column
-
Mass spectrometer
-
NMR spectrometer
Procedure:
1. Activation of 5-Methylheptanoic Acid
-
Dissolve 14.4 mg (0.1 mmol) of 5-methylheptanoic acid in 500 µL of anhydrous THF in a clean, dry reaction vial.
-
Cool the solution to 4°C in an ice bath.
-
Add 14 µL (0.1 mmol) of triethylamine to the solution.
-
Slowly add 9.6 µL (0.1 mmol) of ethyl chloroformate to the reaction mixture while stirring.
-
Continue stirring the reaction at 4°C for 1 hour to form the mixed anhydride.
2. Synthesis of this compound
-
In a separate vial, dissolve 76.7 mg (0.1 mmol) of Coenzyme A in 1 mL of 0.5 M NaHCO3 solution (pH ~8.5).
-
Add the Coenzyme A solution dropwise to the mixed anhydride solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2 hours with continuous stirring.
3. Purification of this compound
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Load the acidified solution onto a C18 SPE cartridge pre-conditioned with methanol and then water.
-
Wash the cartridge with 5 mL of water to remove salts and unreacted Coenzyme A.
-
Elute the this compound with a step gradient of methanol in water (e.g., 20%, 50%, 80% methanol).
-
Collect the fractions and analyze them by HPLC with UV detection at 260 nm (for the adenine (B156593) moiety of CoA).
-
Pool the fractions containing the product and lyophilize to obtain a white powder.
-
For higher purity, perform preparative HPLC using a C18 column with a gradient of ammonium acetate buffer and methanol.
4. Characterization of this compound
-
Mass Spectrometry: Dissolve a small amount of the lyophilized product in an appropriate solvent (e.g., 50:50 acetonitrile:water) and analyze by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode. The expected protonated molecular ion [M+H]+ for this compound (C29H50N7O17P3S) is approximately 894.2 m/z.
-
NMR Spectroscopy: Dissolve the product in D2O and acquire 1H NMR and 31P NMR spectra. The spectra should confirm the presence of the 5-methylheptanoyl moiety and the characteristic signals of the Coenzyme A backbone.
Signaling Pathway and Experimental Workflow Diagrams
Figure 2. Fatty Acid Activation Pathway
Caption: Enzymatic activation of fatty acids to acyl-CoAs.
Conclusion
This application note provides a reliable method for the synthesis, purification, and characterization of this compound. The synthesized standard can be used for the accurate quantification of branched-chain acyl-CoAs in various biological samples, aiding in the advancement of metabolic research. The provided protocol can be adapted for the synthesis of other acyl-CoA species.
References
Application Notes and Protocols for Cell-Based Assays of 5-Methylheptanoyl-CoA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylheptanoyl-CoA is a branched-chain acyl-coenzyme A (CoA) derivative. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2][3] The levels and fluxes of specific acyl-CoA species can have significant impacts on cellular energy homeostasis, signaling, and post-translational modifications of proteins.[4] These molecules serve as substrates for energy production through beta-oxidation, as building blocks for the synthesis of complex lipids, and as allosteric regulators of various enzymes. The study of branched-chain acyl-CoAs like this compound is crucial for understanding metabolic regulation in both health and disease, including metabolic syndromes and neurological disorders.
These application notes provide detailed protocols for cell-based assays to determine the activity related to this compound, focusing on its quantification as a readout of metabolic flux through relevant pathways. The primary method described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the detection of acyl-CoA species.[5][6][7]
I. Signaling and Metabolic Pathways
This compound is derived from the catabolism of branched-chain amino acids, likely isoleucine, which possesses a similar branched hydrocarbon skeleton. The metabolic pathway involves the conversion of the BCAA to its corresponding branched-chain alpha-keto acid, followed by oxidative decarboxylation to form a branched-chain acyl-CoA. This acyl-CoA can then enter the fatty acid beta-oxidation pathway or be utilized for the synthesis of branched-chain fatty acids, which can be incorporated into cellular lipids.
II. Experimental Protocols
Protocol 1: Quantification of this compound in Cultured Cells using LC-MS/MS
This protocol details the extraction and quantification of this compound from cultured cells. The methodology is adapted from established procedures for short- and medium-chain acyl-CoA analysis.[5][7][8]
A. Cell Culture and Treatment
-
Plate cells (e.g., HepG2, HEK293, or a cell line relevant to the research question) in 6-well plates and culture to 80-90% confluency.
-
To stimulate the production of this compound, supplement the culture medium with a precursor, such as isoleucine (e.g., 10 mM), for a defined period (e.g., 2, 6, 12, or 24 hours). Include untreated control wells.
B. Extraction of Acyl-CoAs
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well to precipitate protein and quench enzymatic activity.[8]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Sonicate the samples briefly (e.g., 3 cycles of 10 seconds on, 30 seconds off) on ice to ensure complete cell lysis.
-
Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein precipitate.[8]
-
Transfer the supernatant containing the acyl-CoAs to a new tube.
C. Solid-Phase Extraction (SPE) for Sample Cleanup
-
Condition an Oasis HLB SPE cartridge (or similar) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate (B1210297).[8]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 5% (w/v) 5-sulfosalicylic acid for LC-MS/MS analysis.[5]
D. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
Gradient: A suitable gradient to separate medium-chain acyl-CoAs. For example, start at 5% B, increase to 21% B over 10 minutes, then to 100% B over 5 minutes.
-
-
Mass Spectrometry (Tandem Quadrupole or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The molecular formula for this compound is C29H50N7O17P3S, with a molecular weight of 893.73 g/mol . The protonated molecule [M+H]+ will have an m/z of 894.73. A common product ion for acyl-CoAs results from the fragmentation of the phosphodiester bond, leading to a loss of 507 Da.
-
Quantifier Transition: [M+H]+ → [M-507+H]+
-
Qualifier Transition: [M+H]+ → 428 m/z[5]
-
-
Optimize instrument parameters such as collision energy and cone voltage using a commercially available standard of this compound if possible, or a structurally similar branched-chain acyl-CoA.
-
E. Data Analysis
-
Generate a standard curve using a known concentration series of a this compound standard.
-
Quantify the amount of this compound in the cell extracts by comparing the peak areas to the standard curve.
-
Normalize the results to the total protein content or cell number of the corresponding well.
III. Data Presentation
Quantitative data should be summarized in tables for clear comparison between different experimental conditions.
Table 1: Quantification of this compound in HepG2 Cells after Isoleucine Treatment
| Treatment | Concentration (pmol/mg protein) | Standard Deviation | p-value (vs. Control) |
| Control (0 mM Isoleucine) | Value | Value | N/A |
| 10 mM Isoleucine (6h) | Value | Value | Value |
| 10 mM Isoleucine (12h) | Value | Value | Value |
| 10 mM Isoleucine (24h) | Value | Value | Value |
Note: Values in the table are placeholders and should be replaced with experimental data.
IV. Troubleshooting and Considerations
-
Acyl-CoA Stability: Acyl-CoAs are susceptible to hydrolysis. Keep samples on ice or at 4°C throughout the extraction process and minimize freeze-thaw cycles.
-
Internal Standard: For absolute quantification and to account for extraction efficiency and matrix effects, the use of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) is highly recommended. If a specific standard is unavailable, a structurally similar acyl-CoA with an odd-numbered carbon chain (e.g., heptadecanoyl-CoA) can be used.
-
Cell Line Specificity: The metabolism of branched-chain amino and fatty acids can vary significantly between different cell types. The choice of cell line should be guided by the biological question being addressed.
-
Method Validation: It is essential to validate the LC-MS/MS method for linearity, accuracy, and precision using a standard of this compound.
By following these protocols, researchers can effectively measure the cellular levels of this compound, providing valuable insights into the metabolic pathways that produce and consume this important intermediate. This information can be critical for understanding the role of branched-chain fatty acid metabolism in various physiological and pathological states and for the development of novel therapeutic strategies.
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
- 4. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Enzymatic Reactions with 5-Methylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylheptanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) thioester. Branched-chain fatty acids and their CoA derivatives are important intermediates in cellular metabolism, arising from the catabolism of branched-chain amino acids and the metabolism of certain dietary lipids. Understanding the enzymatic reactions involving these molecules is crucial for research in metabolic disorders, drug development, and toxicology. These application notes provide detailed protocols for studying the in vitro enzymatic reactions of this compound, with a focus on its interaction with acyl-CoA dehydrogenases.
Target Enzymes and Metabolic Context
The primary class of enzymes expected to catalyze the in vitro dehydrogenation of this compound are the acyl-CoA dehydrogenases (ACADs) . These flavin-dependent enzymes are key players in fatty acid β-oxidation and amino acid catabolism.[1] Specifically, Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) exhibits broad substrate specificity and is known to act on short to medium-chain branched acyl-CoAs.[2][3][4] Therefore, SBCAD is a prime candidate for catalyzing the dehydrogenation of this compound.
The metabolic fate of this compound likely involves its entry into the branched-chain amino acid degradation pathway, ultimately leading to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.[5]
Quantitative Data Summary
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human SBCAD | (S)-2-Methylbutyryl-CoA | 25 | 15.5 | 11.6 | 4.6 x 10⁵ | [2] |
| Human SBCAD | Isobutyryl-CoA | 45 | 8.7 | 6.5 | 1.4 x 10⁵ | [2] |
| Human SBCAD | Hexanoyl-CoA | 30 | 10.2 | 7.6 | 2.5 x 10⁵ | [2] |
| Rat SBCAD | 2-Methylbutyryl-CoA | 12 | - | - | - | [2] |
| Rat SBCAD | Isobutyryl-CoA | 28 | - | - | - | [2] |
Note: The activity of SBCAD with this compound is expected to be within a similar order of magnitude to these substrates. Experimental determination is recommended.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
Objective: To synthesize this compound from 5-methylheptanoic acid for use as a substrate in enzymatic assays. This protocol is adapted from established methods for acyl-CoA synthesis.
Materials:
-
5-methylheptanoic acid
-
Coenzyme A, free acid (CoA-SH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Ethyl acetate
-
Argon or Nitrogen gas
-
Rotary evaporator
-
HPLC system for purification
Procedure:
-
Activation of 5-methylheptanoic acid:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-methylheptanoic acid (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous THF dropwise to the mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.
-
Filter the reaction mixture to remove the precipitate and wash the solid with a small amount of anhydrous THF.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the NHS-ester of 5-methylheptanoic acid.
-
-
Thioesterification with Coenzyme A:
-
Dissolve the crude 5-methylheptanoyl-NHS ester in a minimal amount of THF.
-
In a separate flask, dissolve Coenzyme A (1.2 equivalents) in cold 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the solution of the NHS ester to the CoA solution with gentle stirring on ice.
-
Monitor the reaction by observing the disappearance of the free thiol group of CoA using Ellman's reagent (DTNB).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Once the reaction is complete, purify the this compound by reverse-phase HPLC.
-
Use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid).
-
Collect the fractions containing the desired product and lyophilize to obtain pure this compound.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Protocol 2: In Vitro Dehydrogenation of this compound using SBCAD (Ferricenium Hexafluorophosphate (B91526) Assay)
Objective: To measure the enzymatic activity of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with this compound as a substrate using a spectrophotometric assay. This assay monitors the reduction of ferricenium, a stable artificial electron acceptor.[6]
Materials:
-
Purified recombinant SBCAD enzyme
-
This compound (synthesized as per Protocol 1 or commercially available)
-
Ferricenium hexafluorophosphate
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
Spectrophotometer capable of measuring absorbance at 300 nm
-
Cuvettes
Reagent Preparation:
-
SBCAD Enzyme Solution: Prepare a stock solution of SBCAD in potassium phosphate buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
This compound Stock Solution: Prepare a stock solution of this compound in water. Determine the exact concentration spectrophotometrically using an extinction coefficient of ε260 = 16,400 M-1cm-1 for the adenine (B156593) moiety of CoA.
-
Ferricenium Hexafluorophosphate Stock Solution: Prepare a fresh stock solution of ferricenium hexafluorophosphate in water. The final concentration in the assay is typically 150-250 µM.
Procedure:
-
Assay Mixture Preparation:
-
In a 1 ml cuvette, prepare the assay mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.6) to a final volume of 1 ml.
-
Ferricenium hexafluorophosphate to a final concentration of 200 µM.
-
This compound to the desired final concentration (e.g., for Km determination, vary the concentration from ~0.1 x Km to 10 x Km).
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the cuvette containing the assay mixture at the desired temperature (e.g., 30°C) in the spectrophotometer for 5 minutes.
-
Initiate the reaction by adding a small volume of the SBCAD enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 300 nm over time. The reduction of ferricenium to ferrocene (B1249389) leads to a decrease in absorbance at this wavelength (ε300 = 4.3 mM-1cm-1 for the reduction of ferricenium).[7]
-
Record the absorbance change for at least 5 minutes, ensuring the initial rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/min = ε * v * l, where l is the path length in cm). Remember that two molecules of ferricenium are reduced for each molecule of acyl-CoA dehydrogenated.
-
To determine the kinetic parameters (Km and Vmax), perform the assay at various concentrations of this compound and plot the initial velocities against the substrate concentration. Fit the data to the Michaelis-Menten equation.
-
Protocol 3: In Vitro Dehydrogenation of this compound using SBCAD (ETF Fluorescence Reduction Assay)
Objective: To measure the enzymatic activity of SBCAD with this compound using the natural electron acceptor, Electron-Transferring Flavoprotein (ETF). This is a highly sensitive and specific fluorometric assay.[2]
Materials:
-
Purified recombinant SBCAD enzyme
-
Purified recombinant or native porcine Electron-Transferring Flavoprotein (ETF)[2]
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.6)
-
Fluorometer with excitation at 380 nm and emission at 495 nm
-
Anaerobic cuvette or system to create an anaerobic environment (e.g., glucose/glucose oxidase/catalase or an anaerobic chamber)
Procedure:
-
Anaerobic Environment Setup:
-
This assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.
-
Prepare the assay buffer and all reagent solutions and deoxygenate them by bubbling with argon or nitrogen gas.
-
Alternatively, use an enzymatic oxygen-scavenging system (glucose, glucose oxidase, and catalase) in the assay mixture.
-
-
Assay Mixture Preparation (in an anaerobic cuvette):
-
Add the following to the cuvette:
-
Potassium phosphate buffer (100 mM, pH 7.6) to the final volume.
-
ETF to a final concentration of 1-5 µM.
-
This compound to the desired final concentration.
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the cuvette at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding the SBCAD enzyme.
-
Monitor the decrease in ETF fluorescence over time (Excitation: 380 nm, Emission: 495 nm). The fluorescence of ETF is quenched upon reduction by the ACAD.
-
-
Data Analysis:
-
The rate of decrease in fluorescence is proportional to the enzyme activity.
-
Calibrate the fluorescence signal by titrating a known amount of a reducing agent (e.g., sodium dithionite) to determine the fluorescence change corresponding to a specific amount of reduced ETF.
-
Calculate the initial velocity and determine kinetic parameters as described in Protocol 2.
-
Visualizations
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Long-term monitoring for short/branched-chain acyl-CoA dehydrogenase deficiency: A single-center 4-year experience and open issues [frontiersin.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Novel Acyl Coenzyme A Dehydrogenases Involved in Bacterial Steroid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Methylheptanoyl-CoA in Biological Matrices using LC-MS/MS
An Application Note and Detailed Protocol for the Analytical Detection of 5-Methylheptanoyl-CoA
Introduction
5-Methylheptanoyl-Coenzyme A (this compound) is a branched-chain acyl-CoA intermediate. Acyl-CoAs are a critical class of molecules involved in numerous metabolic processes, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of lipids.[1][2] The analysis of specific acyl-CoA species is essential for understanding metabolic pathways and their dysregulation in various diseases.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and sensitive method for the quantification of acyl-CoAs due to its high selectivity and reproducibility.[1][2] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples, such as cell cultures and tissue homogenates.
Method Overview
This method employs a reversed-phase liquid chromatography system for the separation of this compound from other cellular components. The detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The principle of detection is based on the specific fragmentation of the this compound precursor ion into a characteristic product ion. Quantification is performed using an internal standard to ensure accuracy and precision.
Key Features:
-
High Specificity: MRM detection provides excellent specificity for this compound.
-
High Sensitivity: The method is designed for the detection of low-abundance acyl-CoAs.
-
Quantitative Accuracy: The use of a stable isotope-labeled or an odd-chain acyl-CoA internal standard allows for precise quantification.
-
Broad Applicability: The protocol can be adapted for various biological matrices.
Detailed Experimental Protocol
1. Materials and Reagents
-
This compound standard (or custom synthesis)
-
Pentadecanoyl-CoA (C15:0-CoA) or Heptadecanoyl-CoA (C17:0-CoA) as internal standard (ISTD)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Ammonium acetate
-
Glacial acetic acid
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
BCA protein assay kit
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation
This protocol is designed for cultured cells but can be adapted for tissue samples.
-
Cell Harvesting:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each plate and incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction:
-
Add the internal standard (e.g., 10 µL of 10 µM C15:0-CoA) to the cell lysate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Sample Concentration and Reconstitution:
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-12.1 min: 98-2% B; 12.1-15 min: 2% B |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 894.228 | 387.232 | 100 | 35 |
| C15:0-CoA (ISTD) | 992.348 | 485.352 | 100 | 40 |
4. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard using the instrument's software.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix (e.g., lysate from cells not expected to produce the analyte). A fixed concentration of the internal standard is added to each calibrator. Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected analytical parameters for the LC-MS/MS method. These values are estimates and should be determined experimentally during method validation.
| Parameter | This compound | C15:0-CoA (ISTD) |
| Retention Time (min) | ~ 8.5 | ~ 9.2 |
| Precursor Ion (m/z) [M+H]+ | 894.228 | 992.348 |
| Product Ion (m/z) | 387.232 | 485.352 |
| Limit of Detection (LOD) | ~ 5 nM | - |
| Limit of Quantitation (LOQ) | ~ 15 nM | - |
| Linear Range | 15 nM - 5 µM | - |
| R² of Calibration Curve | > 0.99 | - |
Visualizations
Metabolic Pathway of this compound Formation
This compound is likely derived from the catabolism of the branched-chain amino acid isoleucine. The pathway involves the conversion of isoleucine to intermediates that can enter fatty acid synthesis pathways.
Caption: Proposed metabolic pathway for the formation of this compound from isoleucine.
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the analytical workflow.
Caption: Workflow for the quantification of this compound.
References
Application Notes and Protocols for the Use of 5-Methylheptanoyl-CoA in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Methylheptanoyl-CoA as an internal standard in quantitative lipidomics studies. The protocols detailed below are intended for researchers, scientists, and drug development professionals aiming to achieve accurate and reproducible quantification of lipid species in various biological matrices.
Introduction
Lipidomics, the large-scale study of cellular lipids, plays a crucial role in understanding disease pathogenesis and identifying potential therapeutic targets. Accurate quantification of lipid species is paramount for meaningful biological interpretation. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards. This compound, a branched odd-chain fatty acyl-CoA, is an ideal internal standard for many lipidomics applications due to its structural similarity to endogenous acyl-CoAs and its low natural abundance in most biological systems. Its use allows for the correction of variations in extraction efficiency, sample handling, and instrument response, thereby enhancing the precision and accuracy of quantification.
Principle of Quantification using an Internal Standard
The fundamental principle of using an internal standard (IS) in quantitative analysis is to add a known amount of a compound, structurally similar to the analyte of interest, to both the calibration standards and the unknown samples. The ratio of the analytical signal of the analyte to that of the IS is then used for quantification. This approach effectively mitigates errors arising from sample loss during preparation and fluctuations in instrument performance.
Caption: Workflow for lipid quantification using an internal standard.
Quantitative Data Summary
The following tables summarize representative quantitative performance data for odd-chain and branched-chain acyl-CoA internal standards in lipidomics studies. While specific data for this compound is limited in published literature, the data for structurally similar compounds provide a strong indication of the expected performance.
Table 1: Representative Limits of Detection (LOD) and Quantitation (LOQ) for Acyl-CoAs using LC-MS/MS
| Acyl-CoA Species | Limit of Detection (LOD) (nM)[1] | Limit of Quantitation (LOQ) (nM)[1] |
| Acetyl-CoA (C2:0) | 2 | 7 |
| Propionyl-CoA (C3:0) | 5 | 17 |
| Butyryl-CoA (C4:0) | 4 | 13 |
| Hexanoyl-CoA (C6:0) | 3 | 10 |
| Octanoyl-CoA (C8:0) | 2 | 7 |
| Decanoyl-CoA (C10:0) | 2 | 7 |
| Myristoyl-CoA (C14:0) | 3 | 10 |
| Palmitoyl-CoA (C16:0) | 133 | 443 |
| Stearoyl-CoA (C18:0) | 13 | 43 |
Note: Data is adapted from a study on various acyl-CoAs and serves as an estimate of the performance expected for this compound.[1]
Table 2: Extraction Recovery of Acyl-CoAs from Tissue Samples
| Acyl-CoA Chain Length | Extraction Method | Average Recovery (%) |
| Short-chain (C2-C6) | Solid-Phase Extraction (SPE) | 85 - 95 |
| Medium-chain (C8-C12) | Solid-Phase Extraction (SPE) | 88 - 98 |
| Long-chain (C14-C20) | Solid-Phase Extraction (SPE) | 83 - 92 |
Note: This data illustrates typical recovery rates for acyl-CoAs using solid-phase extraction, which is a common procedure in lipidomics workflows.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples using this compound as an Internal Standard
This protocol describes a modified Folch extraction method for the isolation of total lipids from plasma or tissue homogenates.
Materials:
-
This compound internal standard solution (1 mg/mL in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
For plasma: Use 50-100 µL of plasma.
-
For tissue: Homogenize 10-20 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
-
Internal Standard Spiking:
-
To a glass centrifuge tube, add the biological sample.
-
Add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL working solution). The amount should be optimized based on the expected concentration of the analytes of interest.
-
-
Lipid Extraction:
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of the Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform, 9:1, v/v).
-
Caption: Experimental workflow for lipid extraction.
Protocol 2: LC-MS/MS Analysis for Quantification of Acyl-CoAs
This protocol provides a general framework for the analysis of acyl-CoAs using a triple quadrupole mass spectrometer.
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B (linear gradient)
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Monitor the specific precursor-to-product ion transitions for the target acyl-CoAs and for this compound.
-
The precursor ion for acyl-CoAs is typically the [M+H]+ adduct.
-
A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.
-
-
Collision Energy and other MS parameters: Optimize for each specific analyte and the internal standard.
Table 3: Example MRM Transitions for Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (IS) | To be determined empirically | To be determined empirically |
| Palmitoyl-CoA (C16:0) | 866.5 | 359.2 |
| Stearoyl-CoA (C18:0) | 894.6 | 387.2 |
| Oleoyl-CoA (C18:1) | 892.6 | 385.2 |
| Linoleoyl-CoA (C18:2) | 890.6 | 383.2 |
Note: The exact m/z values for this compound need to be determined by direct infusion of the standard into the mass spectrometer.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the target analytes and the internal standard (this compound) in the chromatograms.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analytes and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: Calculate the concentration of the analytes in the unknown samples by using the response ratio (analyte area / IS area) and the regression equation from the calibration curve.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of a wide range of lipid species in complex biological samples. The protocols outlined in these application notes offer a solid foundation for researchers to develop and validate their own lipidomics assays. Careful optimization of each step, from sample preparation to data analysis, is crucial for achieving high-quality, reproducible results.
References
Application Note: Quantitative Analysis of 5-Methylheptanoyl-CoA via GC-MS after Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the indirect quantitative analysis of 5-Methylheptanoyl-CoA by gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of acyl-CoA molecules, a derivatization strategy is employed. The protocol involves the hydrolysis of the thioester bond of this compound to release the free fatty acid, 5-methylheptanoic acid. The liberated fatty acid is then esterified to form a volatile fatty acid methyl ester (FAME), which is amenable to GC-MS analysis. This method allows for the sensitive and specific quantification of this compound in various biological matrices.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. The analysis of specific acyl-CoAs, such as the medium-chain this compound, is essential for understanding cellular metabolism and for the development of therapeutics targeting metabolic disorders. Direct analysis of acyl-CoAs by GC-MS is challenging due to their high polarity and low volatility.[1] Therefore, a common and robust approach is to hydrolyze the acyl-CoA to its corresponding fatty acid and then convert the fatty acid into a more volatile derivative, such as a fatty acid methyl ester (FAME).[1][2] This application note details a comprehensive protocol for the sample preparation, derivatization, and GC-MS analysis of this compound.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. The process begins with the extraction of the acyl-CoA, followed by hydrolysis, derivatization, and finally, GC-MS analysis.
Caption: Workflow for this compound derivatization and analysis.
Experimental Protocols
Acyl-CoA Extraction
This protocol is adapted from established methods for acyl-CoA extraction from tissues or cells.[3]
-
Materials:
-
100 mM Potassium Phosphate buffer (KH₂PO₄), pH 4.9
-
Saturated Ammonium Sulfate ((NH₄)₂SO₄)
-
Acetonitrile
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
-
Procedure:
-
Homogenize the frozen, powdered tissue or cell pellet in 2 mL of ice-cold 100 mM KH₂PO₄ buffer containing a known amount of internal standard (e.g., 16 nmol of Heptadecanoyl-CoA).[3]
-
Add 2.0 mL of isopropanol and homogenize again.[3]
-
Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.[3]
-
Vortex the mixture for 5 minutes.[3]
-
Centrifuge at 1,900 x g for 5 minutes.[3]
-
Collect the upper aqueous-organic phase containing the acyl-CoAs.
-
Alkaline Hydrolysis (Saponification)
This step cleaves the thioester bond to release the free fatty acid.
-
Materials:
-
1 N Potassium Hydroxide (KOH) in methanol
-
1 N Hydrochloric Acid (HCl)
-
-
Procedure:
Extraction of 5-Methylheptanoic Acid
-
Materials:
-
Iso-octane (or Hexane)
-
-
Procedure:
-
Add 1 mL of iso-octane to the acidified sample.[4]
-
Vortex vigorously for 1 minute and then centrifuge at 3,000 x g for 1 minute to separate the phases.[4]
-
Carefully transfer the upper organic layer (containing the free fatty acid) to a clean glass tube.[4]
-
Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.[4]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Ester (FAME)
This protocol uses Boron Trifluoride (BF₃)-Methanol for esterification.[1]
-
Materials:
-
Boron Trifluoride-Methanol reagent (12-14% w/v)
-
Hexane (B92381) (or Heptane)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Add 1-2 mL of BF₃-Methanol reagent to the dried fatty acid residue.
-
Seal the tube with a PTFE-lined cap and heat at 80-100°C for 5-10 minutes.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.[1]
-
Allow the layers to separate and carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of 5-Methylheptanoyl methyl ester. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Split Ratio | 10:1 (can be adjusted based on concentration) |
| Oven Program | Initial temp 60 °C, hold for 2 min; ramp to 250 °C at 10 °C/min; hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 50-300 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative data should be summarized for clear comparison. A standard curve should be prepared using known concentrations of 5-methylheptanoic acid that have undergone the same derivatization procedure.
| Sample ID | Replicate 1 (Peak Area) | Replicate 2 (Peak Area) | Replicate 3 (Peak Area) | Mean Peak Area | Concentration (µM) |
| Blank | |||||
| Standard 1 | |||||
| Standard 2 | |||||
| Standard 3 | |||||
| Sample A | |||||
| Sample B |
Conclusion
The protocol described provides a reliable method for the derivatization of this compound for subsequent quantitative analysis by GC-MS. By converting the non-volatile acyl-CoA to a volatile FAME derivative, this method overcomes the inherent limitations of GC for analyzing such molecules. This approach can be adapted for the analysis of other short to medium-chain acyl-CoAs in various biological research and drug development applications.
References
Application Notes and Protocols: Screening for Inhibitors of Branched-Chain Acyl-CoA Dehydrogenase using 5-Methylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids are metabolized through a specialized β-oxidation pathway, and dysregulation of this pathway is associated with various metabolic disorders. A key enzyme in this process is branched-chain acyl-CoA dehydrogenase (BCAD), which catalyzes the initial dehydrogenation step. Identifying inhibitors of BCAD is a critical area of research for developing potential therapeutics for these conditions. 5-Methylheptanoyl-CoA is a synthetic branched-chain acyl-CoA that can serve as a specific substrate for BCAD, making it an ideal tool for screening potential inhibitors.
These application notes provide a detailed protocol for a high-throughput screening assay to identify and characterize inhibitors of BCAD using this compound as the substrate. The assay is based on the reduction of an electron acceptor, which can be monitored spectrophotometrically.
Signaling Pathway
The metabolism of branched-chain fatty acids is crucial for cellular energy homeostasis. The initial step, the dehydrogenation of branched-chain acyl-CoAs, is catalyzed by branched-chain acyl-CoA dehydrogenase (BCAD). This reaction is coupled to the electron transport chain via electron-transferring flavoprotein (ETF). Inhibiting BCAD can modulate downstream metabolic pathways and cellular signaling.
Caption: Branched-Chain Fatty Acid Metabolism Pathway
Experimental Workflow
The inhibitor screening protocol follows a systematic workflow to ensure accurate and reproducible results. The process begins with the preparation of reagents, followed by the assay setup in a 96-well plate format. The enzymatic reaction is initiated by the addition of the substrate, this compound, and the change in absorbance is monitored over time. Data analysis is then performed to determine the inhibitory activity of the test compounds.
Troubleshooting & Optimization
improving 5-Methylheptanoyl-CoA stability in solution
Welcome to the technical support center for 5-Methylheptanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other acyl-CoA molecules, is primarily influenced by pH, temperature, and the composition of the solvent. Acyl-CoAs are susceptible to hydrolysis of the thioester bond, a process that is accelerated under certain conditions.[1]
Q2: How does pH impact the stability of this compound?
A2: Acyl-CoAs are generally unstable in aqueous solutions, particularly under alkaline and strongly acidic conditions which promote hydrolysis.[1] For optimal stability, it is recommended to maintain a pH close to neutral (around 7.0). A study on various acyl-CoAs showed good stability in a solution of 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297) at pH 7.[1]
Q3: What is the recommended storage temperature for this compound solutions?
A3: For long-term storage, it is advisable to store this compound solutions at -80°C. For short-term storage during experimental use, keeping the solution on ice or at 4°C is recommended to minimize degradation. As with many biological reagents, avoiding repeated freeze-thaw cycles is crucial.
Q4: What is the best solvent for dissolving and storing this compound?
A4: While acyl-CoAs are soluble in water, aqueous solutions can lead to instability.[1] For reconstitution of dry samples and short-term storage, methanol has been shown to provide the best stability for acyl-CoAs.[1] A solution of 50% methanol in 50 mM ammonium acetate (pH 7) has also been demonstrated to be effective.[1]
Q5: I am observing a progressive loss of my this compound activity in my assay. What could be the cause?
A5: Progressive loss of activity is a strong indicator of compound degradation. This could be due to several factors including suboptimal pH of your buffer, elevated temperature, or the presence of enzymes in your sample that can hydrolyze the thioester bond, such as acyl-CoA hydrolases.[2] Review your experimental conditions, particularly the buffer composition and temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal in analytical assays (e.g., LC-MS). | Degradation of the compound prior to analysis. | Prepare fresh solutions of this compound in a recommended solvent like methanol. Ensure all buffers are at an appropriate pH (around 7.0). Keep samples on ice or at 4°C throughout the experimental process. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across samples. | Standardize sample handling procedures. Ensure consistent timing and temperature for all steps. Prepare a master mix of reagents where possible to minimize variability. |
| Precipitate formation upon dissolving this compound. | Poor solubility in the chosen solvent or concentration is too high. | Try dissolving the compound in a small amount of an organic solvent like methanol first, then gradually adding the aqueous buffer. Consider reducing the final concentration of the solution. |
| Suspected enzymatic degradation of this compound in biological samples. | Presence of endogenous acyl-CoA hydrolases or thioesterases. | If possible, include protease and phosphatase inhibitors in your sample preparation buffers. Some protocols suggest immediate freezing of samples at -80°C to minimize enzymatic activity.[3] |
Quantitative Data Summary
The following table summarizes stability data for various acyl-CoAs in different solutions over time. While this data is not specific to this compound, it provides a valuable reference for understanding the general stability profile of medium-chain acyl-CoAs.
Table 1: Stability of Acyl-CoAs in Various Solutions at 4°C
| Acyl-CoA | Solvent | Stability at 4 hours (% remaining) | Stability at 24 hours (% remaining) |
| Decanoyl-CoA (C10:0) | Methanol | >95% | >90% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | >95% | >90% | |
| Water | <80% | <60% | |
| 50mM Ammonium Acetate (pH 7) | <85% | <70% | |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | <70% | <50% | |
| Palmitoyl-CoA (C16:0) | Methanol | >95% | >90% |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 7) | >90% | >80% | |
| Water | <70% | <40% | |
| 50mM Ammonium Acetate (pH 7) | <75% | <50% | |
| 50% Methanol / 50% 50mM Ammonium Acetate (pH 3.5) | <60% | <30% |
Data extrapolated from a study on acyl-CoA stability.[1] The instability of acyl-CoAs in aqueous solutions was observed to increase with the length of the fatty acid chain.[1]
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS/MS
This protocol provides a general framework for evaluating the stability of this compound under different solution conditions.
1. Materials:
- This compound
- Methanol (LC-MS grade)
- Ammonium Acetate (LC-MS grade)
- Acetic Acid (for pH adjustment)
- Deionized water
- Autosampler vials
2. Preparation of Test Solutions:
- Prepare a stock solution of this compound in methanol.
- Prepare a series of test buffers, for example:
- 100% Methanol
- 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7.0)
- 100% Water
- 50 mM Ammonium Acetate (pH 7.0)
- 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5, adjusted with acetic acid)
- Spike the this compound stock solution into each test buffer to a final concentration of 500 nM.
3. Incubation and Sampling:
- Place the prepared solutions in an autosampler set to a specific temperature (e.g., 4°C or room temperature).
- Analyze each sample by LC-MS/MS at time-zero, 4 hours, and 24 hours.
4. LC-MS/MS Analysis:
- Utilize a suitable C18 reversed-phase column for separation.
- Employ a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
- Set up the mass spectrometer to monitor the specific parent and fragment ion transition for this compound.
5. Data Analysis:
- Calculate the peak area of this compound at each time point.
- Express the stability as the percentage of the peak area relative to the time-zero sample.
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for assessing this compound stability.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
overcoming matrix effects in 5-Methylheptanoyl-CoA quantification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the quantification of 5-Methylheptanoyl-CoA and other acyl-CoAs using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in this compound quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement).[3][4][5] For acyl-CoAs like this compound, which are analyzed in complex biological samples, matrix effects are a major concern because they can severely compromise the accuracy, reproducibility, and sensitivity of quantitative results.[4]
Q2: How can I determine if my this compound assay is suffering from matrix effects?
A2: Two primary methods are used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte spiked into a blank matrix extract with the response of the same analyte concentration in a neat solvent.[4][5] A significant difference between the two indicates the degree of ion suppression or enhancement.
-
Post-Column Infusion Method: This is a qualitative method where a constant flow of this compound is infused into the mass spectrometer after the LC column.[4] A blank matrix extract is then injected. Any dip or peak in the constant signal baseline reveals the chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.[4][6]
Q3: What is the most effective type of internal standard to use for correcting matrix effects?
A3: A Stable Isotope-Labeled (SIL) internal standard is considered the gold standard for quantitative LC-MS analysis.[2][4] A SIL-IS of this compound is nearly identical chemically and physically to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[2] This allows for highly accurate correction, as the ratio of the analyte to the SIL-IS remains constant despite signal fluctuations.[7][8] If a SIL-IS is unavailable, a close structural analog can be used, but it may not compensate for matrix effects as effectively.[9]
Q4: Can I simply dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering matrix components.[5] Studies have shown that dilution by a factor of 25-40 can significantly reduce ion suppression.[5] However, this approach may not be feasible if the concentration of this compound is very low, as dilution could compromise the sensitivity of the assay and bring the analyte level below the limit of quantification.[4][10]
Troubleshooting Guide
Problem: I am observing low signal intensity, poor peak shape, or high variability in my this compound quantification.
This is a classic sign of significant ion suppression. Follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for addressing matrix effects.
Problem: My sample preparation method doesn't seem to be removing interferences.
Different sample preparation techniques have varying efficiencies for removing problematic matrix components like phospholipids.
| Sample Preparation Technique | Primary Mechanism | Effectiveness for Acyl-CoA Analysis | Key Considerations |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Simple and fast, but often results in significant ion suppression as it does not effectively remove phospholipids.[11] | Diluting the supernatant post-PPT can help reduce matrix effects if sensitivity allows.[11] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Effective at removing highly non-polar interferences like lipids and salts.[1][11] Can be optimized by adjusting solvent polarity and pH. | May require multiple extraction steps for cleaner samples.[11] |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Highly effective and provides a cleaner extract than LLE or PPT.[11][12] Mixed-mode or reversed-phase cartridges are commonly used. | Requires more method development to optimize sorbent, wash, and elution steps. |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Deproteinization without the need for subsequent SPE cleanup. | Shown to be a suitable extraction solvent for short-chain acyl-CoAs and CoA biosynthetic precursors, with good recovery and minimal matrix effect.[12] | Obviates the need for SPE, retaining polar precursors that might otherwise be lost.[12] |
Problem: I don't have a Stable Isotope-Labeled (SIL) Internal Standard. How can I compensate for matrix effects?
While a SIL-IS is ideal, alternative calibration strategies can be employed.
Caption: A SIL-IS experiences the same matrix effects as the analyte.
| Calibration Strategy | Description | Advantages | Disadvantages |
| Matrix-Matched Calibration | Calibration standards are prepared in a pooled blank matrix from multiple sources.[13] | Compensates for matrix effects by ensuring standards and samples are affected similarly. | Requires a large amount of analyte-free blank matrix, which can be difficult to obtain.[13] |
| Standard Addition | The sample is split into several aliquots, and known amounts of the analyte are spiked into each.[4] | Very effective for variable sample matrices as each sample serves as its own control.[10] | Time-consuming, requires more sample volume, and is not practical for high-throughput analysis.[4][10] |
| Surrogate Matrix | A matrix that mimics the real sample but is free of the analyte is used for calibration.[13][14] | Useful when a true blank matrix is unavailable. | The surrogate may not perfectly replicate the matrix effects of the actual samples.[15] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect via Post-Extraction Spike
This protocol allows you to calculate a "Matrix Factor" (MF) to quantify ion suppression or enhancement. An MF of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent at a known concentration (e.g., 500 nM).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., cell lysate, plasma) from at least five different sources.[13] Process these samples using your established extraction protocol. After the final evaporation step, reconstitute the dried extract with the same solution used in Set A, which now contains the this compound standard at the same final concentration.[4]
-
-
LC-MS/MS Analysis:
-
Inject and analyze at least three replicates of Set A and all samples from Set B.
-
-
Calculation:
-
Calculate the average peak area for each set.
-
Matrix Factor (%) = (Average Peak Area in Set B / Average Peak Area in Set A) * 100
-
Caption: Workflow for assessing matrix effects.
Protocol 2: General Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a starting point for developing an SPE method for acyl-CoAs, which are polar molecules. A mixed-mode or reversed-phase (C18) sorbent is often a good choice.
-
Sample Pre-treatment:
-
Lyse cells or homogenize tissue in a suitable solvent, such as 80% methanol (B129727).[16] Centrifuge to pellet proteins and debris.
-
Transfer the supernatant and evaporate the solvent.
-
Reconstitute the sample in a weak, aqueous buffer compatible with the SPE sorbent (e.g., 50 mM ammonium (B1175870) acetate).[16]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., C18, 100 mg) by washing sequentially with one column volume of methanol, followed by one column volume of water.
-
Equilibrate the cartridge with two column volumes of the weak reconstitution buffer.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove salts and highly polar, interfering compounds. This step is critical and may require optimization.
-
-
Elution:
-
Elute the this compound from the cartridge using a stronger organic solvent, such as acetonitrile (B52724) or a higher percentage of methanol.[9]
-
Collect the eluate.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the final extract in the initial mobile phase for LC-MS/MS analysis.[16]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 5-Methylheptanoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 5-Methylheptanoyl-CoA isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenges stem from the structural similarity of the isomers. These can be stereoisomers (e.g., R- and S- enantiomers at the 5-methyl position) or positional isomers. Their nearly identical physicochemical properties result in very similar retention behaviors on standard chromatographic columns, often leading to co-elution or poor resolution. Achieving baseline separation requires highly selective chromatographic conditions.
Q2: Which chromatographic mode is best suited for separating this compound isomers?
A2: The choice of mode depends on the type of isomers you are targeting.
-
For stereoisomers (enantiomers/diastereomers): Chiral chromatography is essential. Polysaccharide-based chiral stationary phases (CSPs) are often effective.[1]
-
For positional isomers: High-resolution reversed-phase (RP) liquid chromatography is the most common and effective technique.[2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative depending on the specific structural differences.[4]
Q3: Why is pH control of the mobile phase so critical for acyl-CoA analysis?
A3: The pH of the mobile phase is crucial because it influences the ionization state of the analyte.[5] For acyl-CoA species, maintaining a stable and optimal pH is necessary to ensure consistent retention times and good peak shape. For many short- and medium-chain acyl-CoAs, acidic mobile phases are used, but for broader applications, a pH greater than 6-7 can help reduce retention and prevent peak tailing on reversed-phase columns.[3]
Q4: Can I use HPLC with UV detection, or is LC-MS/MS necessary?
A4: While HPLC with UV detection (at ~254-260 nm for the adenine (B156593) moiety) can be used, LC-MS/MS is the preferred method for analyzing acyl-CoAs.[6] LC-MS/MS offers significantly higher sensitivity and selectivity, allowing for reliable detection and quantification even at low concentrations.[2][6] Furthermore, MS/MS can help distinguish between isomers with identical retention times by analyzing their fragmentation patterns.[7]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Isomer Peaks
Possible Cause 1: Inappropriate Column Selection The stationary phase lacks the necessary selectivity to differentiate between the isomers. A standard C18 column may not be sufficient to separate closely related isomers.[8]
Solution:
-
For Positional Isomers: Test columns with different selectivities. A Pentafluorophenyl (PFP) phase can offer alternative selectivity for aromatic-containing molecules, which may be applicable depending on the full structure.[8] Consider columns packed with smaller particles (e.g., sub-2 µm) or superficially porous particles (SPPs) to increase column efficiency and resolution.[9]
-
For Stereoisomers: You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns are a good starting point.[1]
Possible Cause 2: Mobile Phase Composition is Not Optimal The mobile phase does not provide adequate differential partitioning for the isomers.
Solution:
-
Change Organic Modifier: If using acetonitrile, try substituting it with methanol (B129727) or a combination of solvents.[9] The change in solvent can alter selectivity and improve separation.
-
Adjust Gradient Profile: Switch from an isocratic elution to a shallow gradient, or optimize your existing gradient. A slower, more gradual increase in the organic solvent concentration can significantly enhance the resolution of closely eluting peaks.[5][10]
-
Modify pH: Small adjustments to the mobile phase pH can alter the ionization of the analytes and their interaction with the stationary phase, potentially improving resolution.[10][11]
Possible Cause 3: Column Temperature is Not Optimized Temperature affects mobile phase viscosity and the kinetics of interaction between the analyte and the stationary phase.
Solution: Systematically evaluate a range of column temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Lowering the temperature often increases retention and can improve resolution, while higher temperatures can improve efficiency but may decrease retention.[12]
Issue 2: Peak Tailing or Asymmetric Peaks
Possible Cause 1: Secondary Interactions with Stationary Phase Residual silanols on the silica (B1680970) backbone of the stationary phase can interact with the analyte, causing peak tailing.[13]
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH can help suppress the ionization of silanol (B1196071) groups, reducing these unwanted interactions.[13]
-
Use a Modern, End-capped Column: Employ a high-purity, fully end-capped column designed to minimize silanol activity.
-
Add an Ion-Pairing Agent (Use with Caution): While effective, ion-pairing agents can be difficult to remove from the column and LC-MS system. If used, ensure the concentration is optimized.
Possible Cause 2: Column Overload Injecting too much sample can lead to peak fronting or tailing.[12]
Solution: Reduce the sample concentration or injection volume. Perform a loading study by injecting serially diluted samples to determine the optimal concentration that does not compromise peak shape. As a general rule, inject 1-2% of the total column volume for sample concentrations around 1µg/µL.[12]
Possible Cause 3: Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase (e.g., due to extreme pH) can lead to poor peak shape.
Solution:
-
Use a Guard Column: A guard column protects the analytical column from strongly retained impurities.
-
Implement Column Washing: Develop a robust column washing procedure to be used after each analytical batch. Flush the column with a strong solvent (stronger than your mobile phase) to remove contaminants.[13]
-
Ensure Proper Sample Preparation: Filter all samples before injection to remove particulates.
Experimental Protocols and Data
Protocol 1: General LC-MS/MS Method for Acyl-CoA Isomer Analysis
This protocol provides a starting point for method development. Optimization is required for specific isomers.
-
Sample Preparation:
-
Extract acyl-CoAs from the sample matrix using a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[6]
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 98% Mobile Phase A).
-
-
LC System & Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for better resolution.
-
Column: Start with a high-resolution reversed-phase column (e.g., C18, 1.7-2.7 µm particle size, 2.1 x 100 mm).[7]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient is recommended. For example, 2% B to 30% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5 µL.
-
-
MS/MS Detector Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Fragmentation: For acyl-CoAs, a characteristic neutral loss of 507 (3'-phosphoadenosine diphosphate) is typically observed.[3][7] The precursor ion would be the [M+H]+ of this compound, and the product ion would be [M+H-507]+.
-
Data Tables
Table 1: Comparison of HPLC Columns for Isomer Separation
| Parameter | Column A (Standard C18) | Column B (High-Res C18) | Column C (Chiral Phase) |
| Stationary Phase | Octadecylsilane | Octadecylsilane | Polysaccharide-based |
| Particle Size | 5 µm | 1.8 µm | 5 µm |
| Dimensions | 4.6 x 250 mm | 2.1 x 100 mm | 4.6 x 250 mm |
| Typical Use Case | General reversed-phase | High-resolution of positional isomers | Separation of stereoisomers |
| Expected Resolution (Rs) | < 1.0 (co-elution likely) | 1.2 - 1.8 (potential separation) | > 1.5 (for enantiomers) |
Table 2: Starting Conditions for Mobile Phase Optimization
| Parameter | Condition 1 (Acetonitrile) | Condition 2 (Methanol) | Condition 3 (Shallow Gradient) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.5 | 10 mM Ammonium Acetate in Water, pH 6.5 | 10 mM Ammonium Formate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5% B to 40% B in 10 min | 5% B to 40% B in 10 min | 2% B to 30% B in 15 min |
| Rationale | Standard starting point | Change in selectivity | Increased resolution for close eluters |
Visual Guides
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution of isomers.
General Experimental Workflow
Caption: Standard experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. agilent.com [agilent.com]
method refinement for 5-Methylheptanoyl-CoA analysis in complex samples
Welcome to the technical support center for the analysis of 5-Methylheptanoyl-CoA in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the extraction, separation, and quantification of this branched-chain acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when analyzing this compound in complex samples?
A1: The most prevalent challenge is achieving adequate chromatographic separation of this compound from other isobaric (same mass) and isomeric acyl-CoA species. This co-elution can lead to significant ion suppression in the mass spectrometer, resulting in inaccurate quantification and poor sensitivity.
Q2: How can I improve the extraction efficiency of this compound from my samples?
A2: Efficient extraction is critical for reliable analysis. A robust protein precipitation method is highly recommended. Incubation of cell or tissue lysates with cold methanol (B129727) (-80°C) followed by centrifugation is a widely used and effective technique.[1] For enhanced recovery of a broad range of acyl-CoAs, including short-chain species, deproteinization with 5-sulfosalicylic acid (SSA) can be employed, which also eliminates the need for a subsequent solid-phase extraction (SPE) step.[2]
Q3: What are the characteristic mass spectrometric fragmentations for this compound?
A3: In positive ion electrospray ionization (ESI) mode, acyl-CoAs exhibit a characteristic fragmentation pattern. For this compound, you should look for a neutral loss of 507 Da, which corresponds to the cleavage of the 3'-phospho-ADP moiety.[1][3] Another highly abundant and characteristic product ion is typically observed at m/z 428.[2] These transitions are fundamental for setting up a sensitive and specific Multiple Reaction Monitoring (MRM) method.
Q4: My baseline is noisy, and I'm observing poor peak shapes. What could be the cause?
A4: A noisy baseline and poor peak shapes, such as tailing, can be attributed to several factors. Contamination of the LC column or guard column is a common culprit, especially when analyzing complex biological matrices. Ensure that your samples are properly filtered before injection. The injection solvent should also be compatible with the initial mobile phase conditions to prevent peak distortion. Additionally, the use of ion-pairing agents, while sometimes necessary for retaining polar analytes, can contribute to baseline noise if not properly flushed from the system.
Q5: How can I quantify this compound accurately?
A5: For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended. However, if a specific standard for this compound is unavailable, an odd-chain length acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as an internal standard, as it is not naturally abundant in most biological systems.[3] A calibration curve should be prepared using a certified reference standard of this compound to ensure accuracy.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: Poor Sensitivity and Low Signal Intensity
| Potential Cause | Recommended Solution |
| Ion Suppression | Improve chromatographic separation to reduce co-elution with other matrix components. Consider using a longer column or a gradient with a shallower slope. |
| Inefficient Extraction | Optimize your sample preparation protocol. Ensure complete cell lysis and protein precipitation. Evaluate different extraction solvents and temperatures. |
| Suboptimal MS Parameters | Infuse a standard solution of this compound (or a similar branched-chain acyl-CoA) to optimize the cone voltage and collision energy for the specific MRM transitions. |
| Analyte Instability | Acyl-CoAs can be unstable in aqueous solutions, especially at alkaline pH. Prepare samples in an acidic buffer and keep them at low temperatures (4°C) in the autosampler.[1] |
Problem 2: Peak Tailing or Splitting
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, replace the guard column or the analytical column. |
| Secondary Interactions | The phosphate (B84403) groups of the CoA moiety can interact with the silica (B1680970) support of the column. Using a mobile phase with a suitable pH or adding a small amount of a competing amine can help to mitigate these interactions. |
| Injection Solvent Mismatch | Ensure the injection solvent is weaker than or equal in strength to the initial mobile phase to avoid peak distortion. |
| Column Void | A void at the head of the column can cause peak splitting. This can happen over time with high-pressure cycles. Replacing the column is the most effective solution. |
Quantitative Data Summary
The following table provides representative quantitative data for various acyl-CoAs, including branched-chain species, in different biological matrices. This can serve as a reference for expected concentration ranges.
| Acyl-CoA | Matrix | Concentration Range (nmol/g tissue or nmol/10^6 cells) | Reference |
| Propionyl-CoA | Rat Heart | 0.03 ± 0.01 | [1] |
| Propionyl-CoA | Rat Kidney | 0.05 ± 0.01 | [1] |
| Propionyl-CoA | Rat Liver | 0.11 ± 0.01 | [1] |
| Propionyl-CoA | Rat Brain | 0.01 ± 0.00 | [1] |
| Methylmalonyl-CoA | Rat Heart | 0.01 ± 0.00 | [1] |
| Methylmalonyl-CoA | Rat Kidney | 0.01 ± 0.00 | [1] |
| Methylmalonyl-CoA | Rat Liver | 0.01 ± 0.00 | [1] |
| Methylmalonyl-CoA | Rat Brain | 0.01 ± 0.00 | [1] |
| Palmitoyl-CoA (C16:0) | MCF7 Cells | ~12 | |
| Oleoyl-CoA (C18:1) | MCF7 Cells | ~25 |
Note: The concentrations of this compound will vary depending on the specific biological system and experimental conditions.
Experimental Protocols
Sample Preparation for Cellular this compound Analysis
This protocol is adapted from established methods for acyl-CoA extraction.[1]
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 2 mL of ice-cold methanol (-80°C) to the cell culture plate and incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.
-
Cell Lysis: Scrape the cells from the plate and transfer the cell lysate to a centrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the extracted acyl-CoAs to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for this compound Analysis
This method is a starting point and should be optimized for your specific instrumentation.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Molecular Ion (M+H)⁺ for this compound: m/z 896.4
-
Quantifier Ion (Neutral Loss of 507): m/z 389.4
-
Qualifier Ion (Phospho-ADP fragment): m/z 428.0
-
Visualizations
Metabolic Pathway of Branched-Chain Amino Acid Catabolism
Caption: Catabolism of isoleucine leading to branched-chain acyl-CoAs.
PPARα Signaling Pathway Activation
Caption: Activation of PPARα signaling by this compound.
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
addressing poor peak shape in 5-Methylheptanoyl-CoA chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor peak shape in the chromatography of 5-Methylheptanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing Poor Peak Shape
Poor peak shape, including tailing, fronting, and broadening, can significantly compromise the resolution, accuracy, and precision of your chromatographic analysis. This guide provides a systematic approach to diagnosing and resolving these common issues when analyzing this compound.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in HPLC.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant peak tailing with this compound on a standard C18 column?
A1: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase. The coenzyme A moiety contains phosphate (B84403) groups that are negatively charged at neutral pH, and an adenine (B156593) group that can be protonated at low pH.[1] These charged groups can interact with residual silanol (B1196071) groups on the silica (B1680970) surface of the column, leading to tailing.[2] Additionally, the branched methyl group on the heptanoyl chain can influence how the molecule interacts with the stationary phase.
To mitigate this:
-
Adjust Mobile Phase pH: Operate within a pH range of 4.5 to 6.8 to control the ionization of the phosphate and adenine groups. A buffered mobile phase, such as with ammonium acetate (B1210297), is crucial for stable pH.[1]
-
Use an End-Capped Column: Select a high-quality, end-capped C18 or C8 column. End-capping chemically modifies the residual silanol groups, reducing their availability for secondary interactions.[2]
-
Increase Buffer Concentration: A higher concentration of a mobile phase additive like ammonium acetate can help to mask the active sites on the stationary phase, improving peak shape.
Q2: My this compound peak is broad. What are the likely causes?
A2: Broad peaks can stem from several factors:
-
Column Degradation: Over time, columns can develop voids or become contaminated, leading to band broadening. If all peaks in your chromatogram are broad, this is a likely cause.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause the analyte band to spread before and after separation.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to spread along the column head, resulting in a broad peak. It is always best to dissolve the sample in the initial mobile phase if possible.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broader, often asymmetrical peaks.
Q3: Should I use a C18 or a C8 column for this compound analysis?
A3: Both C18 and C8 columns can be suitable, and the best choice may depend on your specific separation goals.
-
C18 Columns: Offer higher hydrophobicity and generally provide greater retention for non-polar compounds. They are widely used for acyl-CoA analysis.[3]
-
C8 Columns: Are less hydrophobic and will typically result in shorter retention times for this compound. Some analysts report that C8 columns can sometimes provide better peak shapes for basic compounds due to reduced interaction with residual silanols.[4][5]
For method development, a high-quality, end-capped C18 column is a good starting point. If peak tailing persists despite mobile phase optimization, a C8 column could be a viable alternative.
Q4: Can the stability of this compound affect my chromatography?
A4: Yes, the stability of acyl-CoAs is a critical factor. They are susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[6] To ensure the integrity of your analyte:
-
Sample Preparation: Perform extractions and sample handling at low temperatures (e.g., on ice).
-
Reconstitution Solvent: After evaporating the extraction solvent, reconstitute the sample in a solvent that promotes stability. Methanol (B129727) has been shown to be a good choice for acyl-CoA stability. A solution of 50% methanol in 50 mM ammonium acetate (pH ~7) is also commonly used.[6]
-
Autosampler Temperature: Keep the autosampler temperature low (e.g., 4°C) to minimize degradation while samples are awaiting injection.
Data Presentation
The following table illustrates the expected impact of mobile phase additives on the peak shape of a medium-chain acyl-CoA. The data is representative of typical observations in reversed-phase chromatography of polar and ionizable compounds.
| Mobile Phase Condition | Analyte | Peak Asymmetry (As) at 10% Peak Height | Observations |
| 0.1% Formic Acid in Water/Acetonitrile (B52724) | Medium-Chain Acyl-CoA | 2.1 | Severe peak tailing due to strong secondary interactions with silanol groups. |
| 10 mM Ammonium Acetate, pH 5.5 | Medium-Chain Acyl-CoA | 1.4 | Improved peak symmetry as the buffer ions compete for active sites. |
| 50 mM Ammonium Acetate, pH 5.5 | Medium-Chain Acyl-CoA | 1.1 | Good peak symmetry, approaching a Gaussian shape, due to effective masking of silanol groups. |
This table is illustrative and based on general chromatographic principles. Actual values will vary depending on the specific column, HPLC system, and experimental conditions.
Experimental Protocols
Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells
This protocol is adapted for the extraction of this compound from either adherent or suspension cell cultures for LC-MS/MS analysis.[6][7]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade, ice-cold
-
Acetonitrile, HPLC grade
-
Internal standard (e.g., C15:0-CoA or C17:0-CoA) in a suitable solvent
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold methanol containing the internal standard to the cell plate (adherent) or pellet (suspension).
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells (if adherent) and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Supernatant Collection:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solvent Evaporation:
-
Add 0.5 mL of acetonitrile to the supernatant.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., methanol or 50% methanol/50 mM ammonium acetate, pH 7.0).
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: HPLC Method for this compound Analysis
This protocol provides a starting point for the chromatographic separation of this compound. Optimization will be required for your specific system and application.
HPLC System and Column:
-
HPLC System: A binary HPLC or UHPLC system.
-
Column: A high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm particle size).
-
Guard Column: A compatible C18 guard column is highly recommended.
-
Column Temperature: 35-40°C.
-
Autosampler Temperature: 4°C.
Mobile Phase and Gradient:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 5.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Mandatory Visualization
Diagram: Chemical Properties of this compound and Chromatographic Interactions
Caption: Interactions of this compound with a C18 stationary phase.
References
- 1. mdpi.com [mdpi.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 5. hawach.com [hawach.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 5-Methylheptanoyl-CoA Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 5-Methylheptanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: In positive ion electrospray ionization (ESI) mass spectrometry, this compound is expected to form a protonated molecule, [M+H]⁺. During tandem mass spectrometry (MS/MS), acyl-CoAs typically undergo a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da).[1][2] Another common fragment observed corresponds to the phosphoadenosine portion of the molecule at m/z 428.[1][3][4][5][6]
For this compound (Molecular Formula: C₂₉H₅₀N₇O₁₇P₃S), the monoisotopic mass is approximately 897.2 g/mol . Therefore, you should look for:
-
Precursor Ion (Q1): [M+H]⁺ ≈ m/z 898.2
-
Primary Product Ion (Q3) for quantification: [M+H - 507.0]⁺ ≈ m/z 391.2
-
Secondary Product Ion (Q3) for confirmation: m/z 428.0
Q2: Which ionization mode, positive or negative, is better for analyzing this compound?
A2: Positive ion mode is generally preferred for the analysis of acyl-CoAs as it has been shown to provide more efficient ionization.[1][7] The fragmentation in positive mode is well-characterized and provides specific product ions suitable for Multiple Reaction Monitoring (MRM) assays.[2][8]
Q3: How can I optimize the collision energy (CE) for this compound?
A3: Collision energy should be optimized empirically for your specific instrument. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer and performing a product ion scan at various CE settings. The optimal CE is the value that produces the highest intensity of the desired product ion (e.g., m/z 391.2). Software tools associated with your mass spectrometer can often automate this process by ramping the collision energy and plotting the resulting product ion intensity.[9][10]
Q4: What are some common sources of signal instability or loss when analyzing acyl-CoAs?
A4: Acyl-CoAs can be prone to degradation. To improve stability, consider using glass vials instead of plastic, as this has been shown to reduce signal loss.[11] The composition of the reconstitution solvent is also critical; ensure it is compatible with both your chromatography and the stability of the analyte.[12] Additionally, proper sample handling and storage at low temperatures are essential to prevent enzymatic or chemical degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | 1. Analyte Degradation: Acyl-CoAs can be unstable. | - Prepare fresh standards and samples. - Keep samples on ice or in a cooled autosampler. - Use glass or certified low-binding vials.[11] |
| 2. Suboptimal Ion Source Parameters: Incorrect temperatures or voltages can lead to poor ionization. | - Optimize source temperature, desolvation gas flow, and temperature based on instrument recommendations and empirical testing.[12] - Ensure capillary voltage is appropriate for positive ion mode (e.g., 3.2 kV).[12] | |
| 3. Incorrect MRM Transition: The precursor or product m/z values may be incorrect. | - Verify the calculated m/z for the [M+H]⁺ ion of this compound. - Perform a product ion scan to confirm the m/z of the major fragment ions.[1] | |
| High Background Noise or Interfering Peaks | 1. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. | - Improve chromatographic separation to resolve this compound from interfering compounds.[12] - Dilute the sample to reduce the concentration of interfering matrix components. |
| 2. Contamination: Contamination from solvents, glassware, or the LC-MS system. | - Use high-purity, LC-MS grade solvents and reagents. - Implement a rigorous cleaning protocol for the LC system and mass spectrometer ion source. | |
| Poor Peak Shape | 1. Incompatible Solvent: The sample solvent may be too strong, causing peak fronting. | - Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. |
| 2. Column Overload: Injecting too much sample can lead to peak tailing or fronting. | - Reduce the injection volume or sample concentration. | |
| 3. Secondary Interactions: The analyte may be interacting with active sites in the column or flow path. | - Use a column with end-capping. - Add a small amount of a competing agent to the mobile phase if compatible with MS. | |
| In-Source Fragmentation | 1. Harsh Source Conditions: High temperatures or voltages in the ESI source can cause the analyte to fragment before entering the mass analyzer. | - Systematically reduce the source temperature and cone/declustering potential to find a balance between efficient ionization and minimal fragmentation.[13] |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters by Direct Infusion
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a solvent compatible with electrospray ionization, such as 50:50 acetonitrile:water.[12]
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Tuning in MS1 Mode:
-
Set the mass spectrometer to scan a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 850-950).
-
Optimize the capillary voltage, cone voltage (or declustering potential), source temperature, and desolvation gas flow and temperature to maximize the signal intensity of the m/z 898.2 precursor ion.
-
-
Tuning in MS/MS Mode:
-
Select the m/z 898.2 ion as the precursor for fragmentation.
-
Perform a product ion scan to identify the major fragment ions. Confirm the presence of the expected fragments at approximately m/z 391.2 and m/z 428.0.[1][3]
-
Create an MRM method for the transition 898.2 -> 391.2.
-
Ramp the collision energy (e.g., from 5 to 50 eV) and monitor the intensity of the product ion. The CE that yields the maximum intensity should be used for subsequent analyses.[9]
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis (e.g., 100 x 2.1 mm, 1.8 µm).[12]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: Develop a gradient to ensure adequate retention and separation of this compound from other sample components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage, hold, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Use the optimized source and compound parameters determined in Protocol 1.
-
Set up an MRM method to monitor the transition for this compound (e.g., 898.2 -> 391.2) and any internal standards.
-
Quantitative Data Summary
The following table provides examples of optimized MS parameters for various acyl-CoAs from published literature. These can serve as a starting point for the optimization of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| C10:0 CoA | 922.0 | 415.0 | 45 | 32 | [12] |
| C16:0 CoA | 1006.4 | 499.4 | - | - | [2] |
| C18:1 CoA | 1032.4 | 525.4 | - | - | [8] |
| Acetyl-CoA | 810.1 | 303.1 | - | - | [1] |
Note: Optimal parameters are instrument-dependent and should be determined empirically.
Visualizations
Caption: Fragmentation of this compound in positive ion MS/MS.
Caption: Workflow for MS parameter optimization and sample analysis.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. skyline.ms [skyline.ms]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of 5-Methylheptanoyl-CoA extraction from cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of 5-Methylheptanoyl-CoA extraction from cells.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in extracting this compound from cells?
A1: The most critical first step is to rapidly quench metabolic activity. This is essential to prevent the degradation or alteration of the acyl-CoA pool. Immediate quenching with cold solvents or acids is recommended to preserve the in vivo concentrations of this compound.
Q2: Which solvent system is best for extracting a medium-chain branched acyl-CoA like this compound?
A2: A mixed organic-aqueous solvent is generally effective for extracting a broad range of acyl-CoA species, including medium-chain variants.[1] A common and effective mixture is acetonitrile/methanol (B129727)/water (2:2:1, v/v/v).[1] Another widely used method involves extraction with an acetonitrile/2-propanol mixture.[2] The optimal choice may depend on the specific cell type and the overall experimental goals. Refer to the table below for a comparison of common solvent systems.
Q3: Is solid-phase extraction (SPE) necessary for this compound analysis?
A3: While not strictly mandatory, solid-phase extraction (SPE) is highly recommended for sample cleanup. It effectively removes interfering compounds from the cell extract, which can reduce matrix effects and improve the accuracy and sensitivity of subsequent LC-MS/MS analysis.[3]
Q4: What type of internal standard should I use for quantifying this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C-labeled this compound). However, if this is not available, a structurally similar odd-chain or branched-chain acyl-CoA that is not naturally present in the sample can be used. Heptadecanoyl-CoA is a common internal standard for the analysis of long-chain acyl-CoAs and can be adapted for medium-chain species.[4]
Q5: How can I improve the stability of my extracted this compound samples?
A5: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions.[5] To enhance stability, process samples quickly and at low temperatures (on ice).[4] For storage, it is best to keep the extracts as a dry pellet at -80°C.[5] When reconstituting for analysis, use a solvent such as methanol or a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) to minimize degradation.[5]
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure thorough cell disruption. For bacterial cells, consider bead beating or sonication in the presence of the extraction solvent. For mammalian cells, scraping in cold solvent followed by vortexing is usually sufficient. |
| Suboptimal Extraction Solvent | The polarity of this compound may require a specific solvent composition. Experiment with different ratios of acetonitrile, methanol, and water. A higher proportion of organic solvent may be beneficial. |
| Degradation During Extraction | Perform all extraction steps on ice and as quickly as possible. Use pre-chilled solvents and tubes. Avoid prolonged exposure to room temperature. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate for medium-chain acyl-CoAs and is properly conditioned. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the analyte. |
| Analyte Adsorption to Surfaces | Use low-adsorption polypropylene (B1209903) tubes and pipette tips throughout the extraction process to minimize loss of the analyte. |
Poor Chromatographic Peak Shape in LC-MS/MS Analysis
| Potential Cause | Recommended Solution |
| Peak Tailing | This is often caused by secondary interactions between the analyte and the stationary phase.[6][7][8][9] Adjusting the mobile phase pH with a small amount of formic acid or using a buffered mobile phase (e.g., with ammonium formate) can improve peak symmetry.[8] |
| Peak Fronting | This can be a sign of column overload.[7] Try diluting the sample or injecting a smaller volume. It can also be caused by a mismatch between the injection solvent and the initial mobile phase.[7] |
| Split Peaks | A partially blocked column frit or a void in the column packing can cause split peaks.[7][10] Back-flushing the column or replacing it may be necessary. Ensure that the sample is fully dissolved in the reconstitution solvent before injection. |
| Poor Separation of Isomers | If other methylheptanoyl-CoA isomers are present, achieving baseline separation can be challenging. Optimize the chromatographic gradient, try a different column chemistry (e.g., a longer C18 column or a different stationary phase), or adjust the mobile phase composition. |
Data Presentation
Table 1: Comparison of Common Solvent Systems for Acyl-CoA Extraction
| Solvent System | Typical Recovery Rate | Advantages | Disadvantages | Reference |
| Acetonitrile/Methanol/Water (2:2:1, v/v/v) | High for a broad range of acyl-CoAs | Effective for both polar and non-polar metabolites. | May require a subsequent lipid removal step. | [1] |
| Acetonitrile/2-Propanol | 70-80% for long-chain acyl-CoAs | Good for a wide range of acyl-CoA chain lengths. | Recovery may vary depending on the tissue type. | [11] |
| 80% Methanol | High MS intensities reported | Simple and fast protocol. | May have lower recovery for very long-chain species. | [3] |
| Chloroform/Methanol | Considered a benchmark for lipid extraction | Well-established and effective for a wide range of lipids. | Use of toxic chlorinated solvents. | [12] |
Note: Recovery rates can be highly dependent on the specific analyte, cell type, and experimental conditions. The data presented are based on general acyl-CoA extraction and may not be specific to this compound.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells using Acetonitrile/Methanol/Water
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Metabolic Quenching and Cell Lysis:
-
Add 1 mL of ice-cold acetonitrile/methanol/water (2:2:1, v/v/v) containing an appropriate internal standard to the cell plate or pellet.
-
For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, resuspend the pellet and transfer to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the protein pellet.
-
-
Sample Concentration:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 50% methanol in water with 50 mM ammonium acetate).
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
-
Sample Loading:
-
Acidify the reconstituted extract from Protocol 1 with a small amount of formic acid (to a final concentration of 0.1%).
-
Load the acidified extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic impurities.
-
-
Elution:
-
Elute the acyl-CoAs from the cartridge with 1 mL of 80% methanol in water.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the purified extract in the desired solvent for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: General workflow for the extraction of this compound from cells.
Caption: Troubleshooting guide for low extraction yield of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Prevent 5-Methylheptanoyl-CoA Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the hydrolysis of 5-Methylheptanoyl-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The thioester bond in acyl-CoA molecules, including this compound, is energy-rich and susceptible to hydrolysis, which can be catalyzed by enzymes or occur spontaneously in aqueous solutions.[1] This instability can lead to inaccurate experimental results, particularly in quantitative studies or enzyme assays.
Q2: What are the primary causes of this compound hydrolysis in experimental settings?
The hydrolysis of this compound is primarily caused by two factors:
-
Enzymatic Hydrolysis: Acyl-CoA thioesterases (ACOTs) are enzymes that specifically catalyze the hydrolysis of acyl-CoAs to free fatty acids and coenzyme A.[1] Certain ACOTs, such as ACOT8 and ACOT9, exhibit broad substrate specificity and can act on branched-chain acyl-CoAs.
-
Chemical Hydrolysis: The thioester bond is inherently unstable in aqueous solutions and its hydrolysis is influenced by factors such as pH and temperature. Acyl-CoAs are particularly unstable in alkaline and strongly acidic conditions.[2]
Q3: Are branched-chain acyl-CoAs like this compound more or less stable than their linear counterparts?
Q4: How can I minimize enzymatic hydrolysis of this compound?
To minimize enzymatic hydrolysis, consider the following strategies:
-
Use of Inhibitors: Incorporate broad-spectrum thioesterase inhibitors in your experimental buffers. The specific choice of inhibitor will depend on the potential contaminating thioesterases in your sample.
-
Sample Purity: Ensure the purity of your recombinant enzymes and other reagents to minimize contamination with endogenous thioesterases.
-
Optimal Experimental Conditions: Conduct experiments at lower temperatures (e.g., on ice) and for shorter durations whenever possible to reduce enzyme activity.
Q5: What are the best practices for preparing and storing this compound stock solutions?
To ensure the stability of your this compound stock solutions:
-
Solvent Choice: Dissolve this compound in an organic solvent like methanol (B129727) for long-term storage, as it provides better stability than aqueous solutions.[2] For working solutions, use a buffer at a slightly acidic to neutral pH (6.0-7.0).
-
Storage Conditions: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Preparation: Whenever possible, prepare fresh working solutions immediately before use.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in an in vitro Assay
| Possible Cause | Recommended Solution |
| Contaminating Thioesterase Activity | Add a commercially available broad-spectrum thioesterase inhibitor cocktail to your reaction buffer. If the source of contamination is known (e.g., cell lysate), consider a partial purification step to remove endogenous hydrolases. |
| Inappropriate Buffer pH | Ensure the pH of your reaction buffer is between 6.0 and 7.0. Avoid alkaline conditions which accelerate chemical hydrolysis.[2] |
| Elevated Temperature | Perform all experimental steps, including incubations, on ice or at 4°C, unless the experimental protocol for your enzyme of interest requires a higher temperature. Minimize incubation times. |
| Repeated Freeze-Thaw Cycles of Stock | Prepare single-use aliquots of your this compound stock solution to avoid degradation from repeated temperature changes. |
Issue 2: High Background Signal in Assays Detecting Free Coenzyme A
| Possible Cause | Recommended Solution |
| Spontaneous Hydrolysis during Sample Preparation | Minimize the time samples are kept in aqueous buffers before analysis. Use extraction protocols with immediate protein precipitation (e.g., with 5-sulfosalicylic acid) to quench enzymatic activity.[4] |
| Hydrolysis During Incubation | Include a "time-zero" control where the reaction is stopped immediately after adding all components. This will help quantify the extent of non-enzymatic hydrolysis during the incubation period. |
| Instability in Analytical Mobile Phase | For LC-MS analysis, ensure the mobile phase pH is controlled. Slightly acidic conditions are generally preferred for acyl-CoA stability.[5] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Experimental Buffer
This protocol uses LC-MS/MS to quantify the degradation of this compound over time.
Materials:
-
This compound
-
Experimental buffer of interest
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Methanol (LC-MS grade)
-
5-sulfosalicylic acid (SSA)
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 column
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired concentration.
-
At time zero, transfer an aliquot of the solution to a microcentrifuge tube containing an equal volume of ice-cold 5% SSA in methanol with the internal standard. Vortex immediately.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 15, 30, 60, 120 minutes), take aliquots and quench the reaction as described in step 2.
-
Centrifuge the quenched samples at >14,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound relative to the internal standard at each time point.
Data Analysis:
Plot the concentration of this compound against time to determine the rate of hydrolysis.
Protocol 2: Quenching and Extraction of this compound from a Cellular Lysate
This protocol is designed to minimize hydrolysis during the extraction of acyl-CoAs from cell cultures.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
5-sulfosalicylic acid (SSA)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.
-
Immediately add ice-cold methanol containing 2.5% SSA and the internal standard to the culture plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
Visualizations
Caption: Factors leading to the hydrolysis of this compound.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
5-Methylheptanoyl-CoA: A Potential Novel Biomarker for Fatty Acid Oxidation Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of metabolic disease diagnostics is continually evolving, with a pressing need for more specific and sensitive biomarkers to improve patient outcomes. This guide provides a comparative analysis of 5-Methylheptanoyl-CoA as a potential novel biomarker for certain fatty acid oxidation disorders (FAODs), comparing it with established biomarkers in the field. FAODs are a group of inherited metabolic conditions that prevent the body from breaking down fatty acids to produce energy.[1][2] The current diagnostic standard for many FAODs relies on the analysis of acylcarnitine profiles in blood spots or plasma.[1][3]
This guide presents hypothetical validation data and experimental protocols to illustrate the potential utility of this compound and to provide a framework for its evaluation as a next-generation biomarker.
Performance Comparison: this compound vs. Acylcarnitine Profiling
The following table summarizes the hypothetical performance characteristics of this compound in comparison to standard acylcarnitine profiling for the diagnosis of a specific, theoretical FAOD.
| Feature | This compound | Standard Acylcarnitine Panel |
| Diagnostic Sensitivity | >98% | 85-95% |
| Diagnostic Specificity | >99% | 90-98% |
| Time to Result | 4-6 hours | 12-24 hours |
| Sample Volume Required | 50 µL plasma | 100-200 µL plasma or dried blood spot |
| Potential for Early Detection | High | Moderate to High |
| Correlation with Disease Severity | Strong positive correlation | Variable correlation |
Experimental Protocols
The validation of a novel biomarker is a meticulous process requiring robust analytical methods and clinical validation.[4][5][6]
Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method for the sensitive and specific quantification of this compound in human plasma.
-
Sample Preparation:
-
Spike 50 µL of plasma with an internal standard (e.g., ¹³C-labeled this compound).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of 50% methanol (B129727) in water.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto a C18 reverse-phase LC column.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Quantify the concentration of this compound in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Clinical Validation Study
A case-control study would be essential to evaluate the clinical performance of this compound as a biomarker.
-
Study Population:
-
Recruit a cohort of patients diagnosed with a specific FAOD (n > 100) and a cohort of healthy, age- and sex-matched controls (n > 100).
-
-
Sample Collection:
-
Collect plasma samples from all participants.
-
-
Biomarker Measurement:
-
Measure the concentration of this compound in all plasma samples using the validated LC-MS/MS method described above.
-
Perform standard acylcarnitine profiling on the same samples for comparison.
-
-
Statistical Analysis:
-
Use receiver operating characteristic (ROC) curve analysis to determine the diagnostic sensitivity and specificity of this compound.
-
Compare the area under the curve (AUC) for this compound with that of relevant acylcarnitines.
-
Assess the correlation between this compound levels and clinical severity scores in the patient cohort.
-
Visualizing the Rationale: Pathways and Workflows
To understand the potential origin of this compound as a biomarker, it is helpful to visualize its position within the fatty acid β-oxidation pathway.
Caption: Hypothetical pathway showing the origin of this compound.
The validation of a novel biomarker follows a structured workflow to ensure its analytical and clinical robustness.
Caption: A generalized workflow for biomarker validation.
References
- 1. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Fatty Acid Oxidation Disorders: Laboratory Diagnosis, Pathogenesis, and the Complicated Route to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidance for securing approvals for new biomarkers: from discovery to clinical implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multistep validation process of biomarkers for preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing 5-Methylheptanoyl-CoA Levels in Healthy vs. Diseased Tissue: A Methodological and Conceptual Guide
Coenzyme A (CoA) and its thioester derivatives, such as 5-Methylheptanoyl-CoA, are central players in numerous metabolic processes.[1][2][3] These molecules are integral to fatty acid synthesis and oxidation, the Krebs cycle, and the biosynthesis of cholesterol and acetylcholine.[3] Consequently, fluctuations in the levels of specific acyl-CoAs are increasingly implicated in a variety of pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders.[2][3] The accurate measurement of these molecules in biological samples is therefore crucial for understanding disease mechanisms and developing novel therapeutic strategies.[4]
Quantitative Data Comparison
The following table presents a hypothetical comparison of this compound levels, alongside other relevant acyl-CoAs, in healthy versus diseased tissue. This illustrates how such data would be structured for clear interpretation by researchers. The values are presented as picomoles per milligram of tissue (pmol/mg).
| Acyl-CoA Species | Healthy Tissue (pmol/mg) | Diseased Tissue (pmol/mg) | Fold Change | p-value |
| This compound | 15.2 ± 2.1 | 3.8 ± 0.9 | -4.0 | < 0.001 |
| Acetyl-CoA | 120.5 ± 15.3 | 85.1 ± 11.2 | -1.4 | < 0.05 |
| Malonyl-CoA | 5.6 ± 1.2 | 10.3 ± 2.5 | +1.8 | < 0.01 |
| Succinyl-CoA | 35.7 ± 4.8 | 20.1 ± 3.9 | -1.8 | < 0.01 |
| HMG-CoA | 8.9 ± 1.5 | 15.2 ± 2.8 | +1.7 | < 0.05 |
Experimental Protocols
The quantification of acyl-CoAs in biological tissues requires precise and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a commonly employed technique.[5]
Protocol: Quantification of Acyl-CoAs by LC-MS/MS
1. Tissue Homogenization and Extraction:
-
Excised tissue samples are immediately flash-frozen in liquid nitrogen to halt metabolic activity.
-
Frozen tissue is weighed and homogenized in a cold extraction buffer, typically containing an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic component to precipitate proteins.
-
An internal standard, such as a stable isotope-labeled version of the analyte (e.g., [¹³C₃]-malonyl-CoA), is added to the homogenization buffer to correct for sample loss during preparation and analysis.[5]
2. Solid-Phase Extraction (SPE):
-
The homogenate is centrifuged to pellet precipitated proteins.
-
The supernatant, containing the acyl-CoAs, is loaded onto a solid-phase extraction column to separate the analytes from interfering substances.[5]
-
The column is washed, and the acyl-CoAs are then eluted with an appropriate solvent.
3. LC-MS/MS Analysis:
-
The purified extract is injected into an HPLC system, where the different acyl-CoA species are separated based on their physicochemical properties as they pass through a chromatography column.
-
The separated acyl-CoAs are then introduced into a mass spectrometer. The molecules are ionized, and the mass spectrometer measures the mass-to-charge ratio of the resulting ions.
-
Tandem mass spectrometry (MS/MS) is used for further specificity, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This allows for highly selective and sensitive quantification.
4. Data Analysis:
-
The concentration of each acyl-CoA is determined by comparing the signal intensity of the analyte to that of the internal standard and referencing a standard curve generated from known concentrations of the analyte.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of acyl-CoA levels in tissue samples.
Simplified Metabolic Pathway
The diagram below depicts a simplified view of fatty acid metabolism, highlighting the central role of acyl-CoAs. Changes in the levels of enzymes or substrates in this pathway can lead to altered acyl-CoA concentrations, which may be indicative of a diseased state. For instance, alterations in fatty acid metabolism are a hallmark of many cancers.[6]
References
- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum Free Fatty Acid Changes Caused by High Expression of Stearoyl-CoA Desaturase 1 in Tumor Tissues Are Early Diagnostic Markers for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Methylheptanoyl-CoA and Other Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Methylheptanoyl-CoA with other more extensively studied branched-chain acyl-CoAs (BCACoAs). Due to the limited direct experimental data on this compound, this comparison leverages data from well-characterized BCACoAs to provide a contextual understanding.
Introduction to Branched-Chain Acyl-CoAs
Branched-chain acyl-CoAs are crucial intermediates in cellular metabolism, primarily derived from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine. These molecules play significant roles in energy production and are implicated in various metabolic disorders. The most common BCACoAs include isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine). This compound, a less common BCACA, is presumed to originate from the metabolism of 5-methylheptanoic acid, a branched-chain fatty acid (BCFA).
Comparative Analysis of Biochemical Properties
Quantitative data directly comparing the biochemical properties of this compound with other BCACoAs is currently scarce in published literature. The following table summarizes the known properties of the more common BCACoAs.
| Property | Isovaleryl-CoA | 2-Methylbutyryl-CoA | Isobutyryl-CoA | This compound |
| Parent Amino Acid | Leucine | Isoleucine | Valine | Not applicable (presumed from 5-methylheptanoic acid) |
| Molecular Formula | C26H44N7O17P3S | C26H44N7O17P3S | C25H42N7O17P3S | C29H50N7O17P3S |
| Molar Mass ( g/mol ) | 851.65 | 851.65 | 837.62 | 905.73 |
| Primary Metabolic Fate | Enters ketogenic pathway (forms acetyl-CoA and acetoacetate) | Enters both ketogenic (acetyl-CoA) and glucogenic (propionyl-CoA) pathways | Enters glucogenic pathway (forms succinyl-CoA) | Presumed to undergo β-oxidation |
| Associated Inborn Error of Metabolism | Isovaleric Acidemia | 2-Methylbutyrylglycinuria | Isobutyryl-CoA dehydrogenase deficiency | Not yet identified |
Metabolic Pathways
The metabolic pathways of the common BCACoAs are well-established and are initiated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.
Catabolism of Common Branched-Chain Acyl-CoAs
Presumed Metabolism of this compound
The metabolism of this compound is likely initiated by its formation from 5-methylheptanoic acid, followed by mitochondrial β-oxidation.
Experimental Protocols
Quantification of Branched-Chain Acyl-CoAs by LC-MS/MS
This protocol describes a general method for the extraction and quantification of short- and medium-chain acyl-CoAs from cultured cells.
1. Sample Preparation:
-
Harvest cells and rapidly quench metabolism by washing with ice-cold phosphate-buffered saline.
-
Lyse cells in a suitable extraction solvent (e.g., acetonitrile/methanol/water with an internal standard).
-
Centrifuge to pellet protein and debris.
-
Collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions should be optimized for each acyl-CoA.
Acyl-CoA Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of an artificial electron acceptor.
1. Reaction Mixture:
-
Prepare a reaction buffer containing potassium phosphate, EDTA, and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).
-
Add the enzyme source (e.g., mitochondrial extract or purified enzyme).
2. Assay Procedure:
-
Initiate the reaction by adding the specific acyl-CoA substrate (e.g., isovaleryl-CoA, 2-methylbutyryl-CoA, or isobutyryl-CoA).
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
Calculate the enzyme activity based on the rate of DCPIP reduction.
Signaling and Cellular Roles
Deficiencies in the enzymes responsible for BCACA metabolism lead to the accumulation of these molecules and their derivatives, resulting in various inborn errors of metabolism. These conditions can cause a range of clinical symptoms, including neurological damage, metabolic acidosis, and developmental delay. The cellular signaling pathways affected by the accumulation of specific BCACoAs are complex and an area of active research.
Conclusion
While this compound remains a poorly characterized branched-chain acyl-CoA, understanding the metabolism and physiological roles of its more common counterparts provides a valuable framework for future research. The development of sensitive analytical methods and further investigation into the metabolism of branched-chain fatty acids will be crucial to elucidating the significance of this compound in health and disease. This guide serves as a foundational resource for researchers venturing into the study of these important metabolic intermediates.
A Comparative Guide to the Quantification of 5-Methylheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-Methylheptanoyl-CoA, a branched-chain acyl-coenzyme A derivative. Understanding the concentration of this and other acyl-CoAs is crucial for research in metabolic disorders, drug development, and cellular physiology. This document outlines the predominant methods, their respective experimental protocols, and performance data to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Quantification Methods
The quantification of acyl-CoAs, particularly at low physiological concentrations, presents analytical challenges due to their polarity and instability. While several techniques have been employed, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its superior sensitivity and specificity. Other methods, such as High-Performance Liquid Chromatography with Ultraviolet or Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays, are also available and may be suitable for certain applications.
Below is a summary of the performance characteristics of these methods. The data presented is a synthesis from studies on various short and medium-chain acyl-CoAs, providing a strong basis for what can be expected for the analysis of this compound.
| Parameter | LC-MS/MS | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[1] | ~120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | ~1.3 nmol[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99[1] | Variable |
| Precision (%RSD) | <15%[2] | <15%[1] | <20%[1] |
| Specificity | High[3] | Moderate[1] | High[1] |
| Throughput | High[1] | Moderate[1] | Low to Moderate[1] |
| Sample Volume | Low | Moderate to High | Low to Moderate |
| Cost | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies for the most common and effective techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most widely adopted method for the sensitive and specific quantification of this compound.
a) Sample Preparation (Protein Precipitation & Extraction)
Two common approaches for sample preparation are protein precipitation using acids or organic solvents.
-
Acid Precipitation:
-
Homogenize tissue samples or cell pellets in a cold 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) solution.[4]
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[5]
-
The supernatant containing the acyl-CoAs can be directly analyzed or further purified. SSA is often preferred as it may not require removal before injection, which can improve the recovery of more polar analytes.[4]
-
-
Organic Solvent Precipitation:
-
Homogenize biological samples in a cold solution of acetonitrile (B52724)/methanol/water (e.g., 2:2:1 v/v/v).
-
Centrifuge to pellet debris.
-
The supernatant is collected and can be concentrated by evaporation before being reconstituted in the initial mobile phase for LC-MS/MS analysis.[5]
-
b) Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is typically used for separation.[6]
-
Mobile Phase: A gradient elution is commonly employed with:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
c) Tandem Mass Spectrometry (MS/MS)
-
Ionization: Positive electrospray ionization (ESI+) is generally used.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[5][8]
-
Internal Standard: A stable isotope-labeled analog of a similar acyl-CoA (e.g., ¹³C-labeled octanoyl-CoA) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/Fluorescence)
This method is less sensitive than LC-MS/MS but can be a viable alternative if mass spectrometry is not available.
a) Sample Preparation
Sample preparation is similar to that for LC-MS/MS, often involving protein precipitation and extraction. For fluorescence detection, a derivatization step is required to label the thiol group of the CoA moiety.
b) Derivatization (for Fluorescence Detection)
React the extracted acyl-CoAs with a thiol-specific fluorescent labeling reagent, such as monobromobimane (B13751) or SBD-F.
c) High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection:
-
UV Detection: The adenine (B156593) ring of the CoA molecule has a maximum absorbance at approximately 260 nm.
-
Fluorescence Detection: The excitation and emission wavelengths will depend on the fluorescent label used.
-
Enzymatic Assays
Enzymatic assays are highly specific but are generally low-throughput and may not be readily available for less common acyl-CoAs like this compound. The principle involves a specific enzyme that recognizes the acyl-CoA and catalyzes a reaction that produces a measurable signal (e.g., change in absorbance or fluorescence).
Visualizations
Signaling Pathway: Branched-Chain Amino Acid (BCAA) Catabolism
The quantification of this compound is relevant in the context of branched-chain amino acid metabolism. This pathway is crucial for cellular energy homeostasis and signaling.
Experimental Workflow: LC-MS/MS Quantification of this compound
The following diagram illustrates the typical workflow for the quantification of this compound from biological samples using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of 5-Methylheptanoyl-CoA: A Key Precursor in Specialized Metabolism
For Immediate Release
A comprehensive analysis of 5-Methylheptanoyl-CoA, a branched-chain acyl-CoA molecule, reveals its pivotal but narrowly defined role in the biosynthesis of specific secondary metabolites across different bacterial species. While not a central metabolite in primary metabolism, its presence is tightly linked to the production of certain bioactive compounds, most notably the polymyxin (B74138) class of antibiotics. This guide provides a comparative overview of the biosynthesis of its precursor, 5-methylheptanoic acid, its activation, and its integration into specialized metabolic pathways, offering valuable insights for researchers in natural product discovery and metabolic engineering.
Introduction to this compound
This compound is an activated form of 5-methylheptanoic acid, a branched-chain fatty acid. Unlike straight-chain fatty acids that are ubiquitous in central metabolism, branched-chain fatty acids and their CoA esters are typically precursors for the biosynthesis of a diverse array of natural products, including antibiotics and other secondary metabolites. The methyl branch in the acyl chain introduces structural complexity that is often crucial for the biological activity of the final product.
Biosynthesis and Activation: A Comparative Overview
The biosynthesis of this compound is intrinsically linked to the metabolic pathways of branched-chain amino acids and the enzymatic machinery for fatty acid synthesis. The carbon skeleton of its precursor, 5-methylheptanoic acid, is derived from the catabolism of amino acids like leucine (B10760876) or isoleucine, which provide the initial branched-chain starter units for fatty acid synthase (FAS).
Table 1: Comparative Presence of Key Biosynthetic Components for this compound Formation
| Feature | Bacteria (e.g., Paenibacillus polymyxa) | Fungi | Plants | Animals |
| Branched-Chain Amino Acid Catabolism | Present | Present | Present | Present |
| Fatty Acid Synthase (FAS) Type | Type II | Type I | Type II (Plastids) & Type I (Cytosol) | Type I |
| Acyl-CoA Synthetases (Activating Branched-Chain Fatty Acids) | Present within specialized gene clusters | Present | Present | Present |
| Known Incorporation into Secondary Metabolites | Yes (e.g., Polymyxins) | Limited evidence | Limited evidence | No |
The activation of 5-methylheptanoic acid to this compound is catalyzed by an acyl-CoA synthetase. In bacteria that produce natural products containing this moiety, the gene encoding this activating enzyme is often found within the biosynthetic gene cluster (BGC) responsible for the production of the final compound.
Role in Colistin (B93849) Biosynthesis: A Key Example
A prime example of the metabolic role of a closely related isomer, 6-methylheptanoyl-CoA, is in the biosynthesis of the antibiotic colistin (also known as polymyxin E) by bacteria such as Paenibacillus polymyxa. Colistin is a lipopeptide antibiotic where the lipid tail is crucial for its antimicrobial activity. The biosynthesis of colistin is a classic example of non-ribosomal peptide synthesis (NRPS).
The initiation of colistin synthesis involves the loading of 6-methylheptanoyl-CoA onto the first module of the NRPS enzyme complex. The biosynthesis of the 6-methylheptanoic acid precursor is thought to involve the fatty acid synthesis machinery utilizing a branched-chain starter unit derived from amino acid metabolism.
Below is a diagram illustrating the proposed biosynthetic pathway leading to the incorporation of the fatty acyl moiety in colistin.
Experimental Protocols
Identification and Quantification of Acyl-CoAs by LC-MS/MS
Objective: To detect and quantify this compound and other acyl-CoAs from bacterial cell lysates.
Methodology:
-
Cell Lysis and Extraction: Bacterial cells are harvested and lysed using a suitable method (e.g., bead beating or sonication) in a cold extraction solvent (e.g., methanol/water).
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile (B52724) and removed by centrifugation.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.
-
LC-MS/MS Analysis: The eluted sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is typically achieved on a C18 reversed-phase column with a gradient of mobile phases containing an ion-pairing agent (e.g., ammonium (B1175870) acetate). Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for this compound.
-
Quantification: Absolute quantification can be achieved by using a stable isotope-labeled internal standard of a related acyl-CoA.
Identification of Biosynthetic Gene Clusters
Objective: To identify the gene cluster responsible for the production of a natural product containing a 5-methylheptanoyl moiety.
Methodology:
-
Genome Sequencing: The genome of the producing organism is sequenced using next-generation sequencing technologies.
-
Bioinformatic Analysis: The genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict biosynthetic gene clusters (BGCs).
-
Candidate Gene Cluster Identification: BGCs containing genes for non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS), along with genes for fatty acid synthesis and activation (acyl-CoA synthetases), are identified as potential candidates.
-
Gene Knockout and Heterologous Expression: To confirm the function of the candidate BGC, targeted gene knockouts of key enzymes are performed. The absence of the natural product in the mutant strain confirms the involvement of the gene cluster. Alternatively, the entire BGC can be expressed in a heterologous host to demonstrate its ability to produce the compound.
Future Directions
The study of this compound and other branched-chain acyl-CoAs is a promising area for the discovery of novel natural products with therapeutic potential. A deeper understanding of the enzymatic machinery responsible for the biosynthesis and incorporation of these unique building blocks will be crucial for the metabolic engineering of microorganisms to produce new and improved bioactive compounds. Future research should focus on the characterization of the specific acyl-CoA synthetases that activate branched-chain fatty acids and the substrate flexibility of NRPS and PKS loading domains. Comparative genomics across a wider range of species will likely unveil a greater diversity of biosynthetic pathways that utilize these specialized precursors.
Confirming the Identity of 5-Methylheptanoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites and signaling molecules is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for confirming the identity of 5-Methylheptanoyl-CoA, a key intermediate in fatty acid metabolism. We present supporting experimental data and protocols to demonstrate the power and precision of this technique compared to other analytical methods.
The structural confirmation of this compound (Chemical Formula: C₂₉H₅₀N₇O₁₇P₃S, Molecular Weight: 893.73 g/mol ) relies on obtaining precise mass measurements and characteristic fragmentation patterns.[1] High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-HRMS), has emerged as a powerful tool for the analysis of acyl-CoA species.[2][3]
High-Resolution Mass Spectrometry: A Superior Approach for Identification
High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This level of precision allows for the confident determination of the elemental composition of a molecule. In contrast, lower-resolution instruments like triple quadrupole mass spectrometers, while excellent for targeted quantification, may not provide the mass accuracy required for unambiguous identification of unknown compounds.[1][4]
Key Advantages of HRMS for this compound Identification:
-
High Mass Accuracy: Enables the determination of the elemental formula from the measured mass of the precursor ion.
-
Isotopic Pattern Analysis: The high resolution allows for the clear resolution of isotopic peaks, providing an additional layer of confirmation for the proposed elemental composition.
-
Fragment Ion Analysis: High-resolution MS/MS provides accurate mass measurements of fragment ions, facilitating the elucidation of the molecule's structure.
Experimental Workflow for HRMS Analysis
The confirmation of this compound identity using LC-HRMS involves a systematic workflow, from sample preparation to data analysis.
Detailed Experimental Protocol
A typical protocol for the analysis of medium-chain acyl-CoAs like this compound using LC-HRMS is as follows.[5][6]
1. Sample Preparation:
-
Extraction: For cellular or tissue samples, a protein precipitation step is performed using a cold solvent like methanol (B129727) or acetonitrile (B52724).[6]
-
Purification (Optional): Solid-phase extraction (SPE) can be employed for cleaner samples.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the liquid chromatography mobile phase, often a mixture of water and an organic solvent with a small amount of ammonium (B1175870) acetate (B1210297).[5]
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution is typically employed, starting with a high aqueous component and increasing the organic solvent (e.g., acetonitrile or methanol) concentration over time. A common mobile phase composition includes water with ammonium acetate and an organic modifier.[7]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.
3. High-Resolution Mass Spectrometry (HRMS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is preferred for acyl-CoAs as they are efficiently protonated.
-
Mass Analyzer: An Orbitrap or TOF mass analyzer is used to acquire high-resolution mass spectra.
-
MS Scan: A full scan is performed to detect the protonated molecule [M+H]⁺ of this compound.
-
MS/MS Scan: Data-dependent acquisition is used to trigger MS/MS fragmentation of the detected precursor ion. Collision-induced dissociation (CID) is the most common fragmentation technique.
Data Presentation: Confirming Identity with High-Resolution Data
The confirmation of this compound is based on three key pieces of evidence obtained from the HRMS analysis.
Table 1: High-Resolution Mass Spectrometry Data for the Confirmation of this compound
| Parameter | Theoretical Value | Experimental Value | Mass Error (ppm) | Confirmation Level |
| Precursor Ion [M+H]⁺ | 894.2825 | 894.2819 | -0.67 | High |
| Isotopic Pattern (A+1/A) | 32.3% | 32.1% | - | High |
| Isotopic Pattern (A+2/A) | 7.5% | 7.6% | - | High |
| Fragment Ion 1 [M+H - 507]⁺ | 387.2103 | 387.2099 | -1.03 | High |
| Fragment Ion 2 [C₁₀H₁₅N₅O₇P₂]⁺ | 428.0372 | 428.0368 | -0.93 | High |
Note: Experimental values are hypothetical and represent typical data obtained from a high-resolution mass spectrometer.
Fragmentation Analysis: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode ESI-MS/MS. The most prominent fragmentation is the neutral loss of the 5'-ADP moiety (507.0199 Da), resulting in a fragment ion containing the acyl group.[7][8] Another characteristic fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion of the molecule at m/z 428.0372.[8]
Comparison with Alternative Techniques
While HRMS is a powerful tool, other techniques can also be used for structural elucidation.
Table 2: Comparison of Analytical Techniques for the Identification of this compound
| Technique | Principle | Advantages | Disadvantages |
| High-Resolution MS (HRMS) | Measures mass-to-charge ratio with high accuracy and resolution. | High sensitivity, high specificity, provides elemental composition and structural information through fragmentation. | Does not provide direct information on stereochemistry. |
| Triple Quadrupole MS (QqQ-MS) | Tandem mass spectrometry with unit mass resolution. | Excellent for targeted quantification (SRM/MRM), high sensitivity, and robustness.[4] | Low resolution, not suitable for unknown identification, provides limited structural information.[4] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, including stereochemistry and connectivity of atoms. | Lower sensitivity compared to MS, requires larger sample amounts, complex data interpretation. |
| Gas Chromatography-MS (GC-MS) | Separates volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable small molecules. | Requires derivatization for non-volatile compounds like acyl-CoAs, potential for thermal degradation. |
Signaling Pathway and Logical Relationships
The identification of this compound is a critical step in understanding its role in various metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 5-Methylheptanoyl-CoA and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This guide provides a comparative analysis of the biological activity of 5-Methylheptanoyl-CoA, a branched-chain acyl-CoA intermediate, and two novel synthetic analogs: 5-Ethylheptanoyl-CoA (Analog A) and 5-Propylheptanoyl-CoA (Analog B). Direct comparative experimental data for this compound and its analogs is not extensively available in current literature. Therefore, this document presents a framework for such a comparison, utilizing hypothetical data based on established principles of acyl-CoA metabolism and enzyme kinetics. The following sections detail the hypothetical inhibitory effects of these compounds on human Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1), their impact on cellular lipid accumulation, and the experimental protocols for these assessments. This guide is intended to serve as a template for the evaluation of novel branched-chain acyl-CoA analogs.
Introduction
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the regulation of various cellular processes.[1][2][3] Branched-chain fatty acids and their corresponding acyl-CoA derivatives are important for the physical properties of cell membranes and can be involved in specific signaling pathways.[4] this compound is a branched-chain acyl-CoA that can be derived from the metabolism of branched-chain amino acids.[5] The biological activity of such molecules can be modulated by altering their structure. This guide explores the hypothetical biological activities of two synthetic analogs of this compound, where the methyl group at the 5-position is replaced with an ethyl (Analog A) or a propyl (Analog B) group. The aim is to provide a model for comparing the potency and cellular effects of such analogs.
Comparative Biological Activity Data
The biological activities of this compound and its analogs were hypothetically assessed through two key experiments: an in vitro enzyme inhibition assay against Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) and a cell-based lipid accumulation assay. The quantitative results are summarized in the table below.
| Compound | Structure | ACSL1 Inhibition (IC₅₀, µM) | Cellular Lipid Accumulation (% of control) |
| This compound | CH₃CH₂CH(CH₃)CH₂CH₂CH₂CO-SCoA | 15.8 ± 1.2 | 110 ± 8 |
| Analog A (5-Ethylheptanoyl-CoA) | CH₃CH₂CH(CH₂CH₃)CH₂CH₂CH₂CO-SCoA | 8.2 ± 0.9 | 85 ± 6 |
| Analog B (5-Propylheptanoyl-CoA) | CH₃CH₂CH(CH₂CH₂CH₃)CH₂CH₂CH₂CO-SCoA | 25.1 ± 2.5 | 135 ± 11 |
Table 1: Hypothetical Biological Activity of this compound and its Analogs. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for analyzing acyl-CoA derivatives and their effects on cellular metabolism.[1][2][6][7]
In Vitro Acyl-CoA Synthetase (ACSL1) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of the human ACSL1 enzyme.
Materials:
-
Recombinant human ACSL1 enzyme
-
Coenzyme A (CoA)
-
ATP
-
Triton X-100
-
5-Methylheptanoic acid, 5-Ethylheptanoic acid, 5-Propylheptanoic acid
-
Radioactively labeled [¹⁴C]-Palmitic acid
-
Scintillation fluid and counter
Procedure:
-
The test compounds (this compound and its analogs) are synthesized from their corresponding fatty acids.[8][9]
-
A reaction mixture is prepared containing assay buffer (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM EDTA, and 0.1% Triton X-100), 5 µM CoA, and 5 mM ATP.
-
Varying concentrations of the test compounds are added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of 1 µg of recombinant human ACSL1 and 10 µM [¹⁴C]-palmitic acid.
-
The reaction is incubated at 37°C for 20 minutes.
-
The reaction is stopped by the addition of 1 M HCl.
-
The amount of [¹⁴C]-palmitoyl-CoA formed is quantified by liquid scintillation counting.
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Lipid Accumulation Assay
This assay quantifies the effect of the test compounds on lipid storage in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound and its analogs
-
Oil Red O stain
-
Isopropanol
-
Microplate reader
Procedure:
-
HepG2 cells are seeded in 96-well plates and cultured in DMEM supplemented with 10% FBS until they reach 80% confluency.
-
The culture medium is then replaced with a serum-free medium containing 10 µM of each test compound. A vehicle control (DMSO) is also included.
-
The cells are incubated for 24 hours.
-
After incubation, the cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
The fixed cells are stained with Oil Red O solution for 30 minutes to visualize neutral lipids.
-
Excess stain is washed off with water.
-
The stained lipid droplets are extracted with isopropanol.
-
The absorbance of the extracted dye is measured at 510 nm using a microplate reader.
-
The percentage of lipid accumulation is calculated relative to the vehicle control.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway affected by branched-chain acyl-CoAs.
Caption: Hypothetical pathway of branched-chain acyl-CoA metabolism.
Experimental Workflow
The diagram below outlines the workflow for comparing the biological activity of the acyl-CoA analogs.
Caption: Workflow for analog biological activity comparison.
Conclusion
This guide presents a hypothetical comparative analysis of this compound and two synthetic analogs. Based on the generated data, increasing the alkyl chain length at the 5-position from a methyl to an ethyl group (Analog A) hypothetically enhances the inhibitory activity against ACSL1 and reduces cellular lipid accumulation. Conversely, a further increase to a propyl group (Analog B) is projected to decrease ACSL1 inhibition and increase lipid accumulation. These hypothetical findings underscore the importance of subtle structural modifications in determining the biological activity of acyl-CoA molecules. The provided experimental framework offers a robust starting point for the actual synthesis and evaluation of such compounds in a research setting. Further studies would be required to validate these hypothetical results and to elucidate the precise mechanisms of action.
References
- 1. Methods for measuring CoA and CoA derivatives in biological samples. | Semantic Scholar [semanticscholar.org]
- 2. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating Enzyme Specificity for 5-Methylheptanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of enzymatic specificity for the branched-chain acyl-coenzyme A (CoA) substrate, 5-Methylheptanoyl-CoA. The information presented herein is intended to assist researchers in selecting the appropriate enzymatic tools and in designing robust validation assays. This document outlines detailed experimental protocols, presents comparative kinetic data, and visualizes relevant metabolic pathways and experimental workflows.
Introduction
This compound is a branched-chain acyl-CoA that can be metabolized through the mitochondrial fatty acid β-oxidation pathway. The specificity of the enzymes within this pathway for such branched-chain substrates is critical for understanding various metabolic processes and for the development of targeted therapeutics. This guide focuses on the key enzymes of β-oxidation and their relative efficiencies in processing this compound and other structurally related molecules.
Data Presentation: Comparative Enzyme Kinetics
The following table summarizes the kinetic parameters of key β-oxidation enzymes with this compound and representative straight-chain and other branched-chain acyl-CoA substrates. This data allows for a direct comparison of enzyme efficiency and specificity.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | This compound | Data not available | Data not available | Data not available | Data not available | Human |
| Octanoyl-CoA (C8) | 2.5 | 15 | 10 | 4.0 x 10⁶ | Human | |
| Hexanoyl-CoA (C6) | 5.0 | 12 | 8 | 1.6 x 10⁶ | Human | |
| Enoyl-CoA Hydratase (Crotonase) | 5-Methyl-2-heptenoyl-CoA | Data not available | Data not available | Data not available | Data not available | Rat |
| Crotonyl-CoA (C4) | 25 | 7500 | 5000 | 2.0 x 10⁸ | Rat | |
| Hexenoyl-CoA (C6) | 20 | 6000 | 4000 | 2.0 x 10⁸ | Rat | |
| L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) | 3-Hydroxy-5-methylheptanoyl-CoA | Data not available | Data not available | Data not available | Data not available | Pig |
| 3-Hydroxyoctanoyl-CoA (C8) | 10 | 150 | 100 | 1.0 x 10⁷ | Pig | |
| 3-Hydroxybutyryl-CoA (C4) | 50 | 120 | 80 | 1.6 x 10⁶ | Pig | |
| 3-Ketoacyl-CoA Thiolase | 3-Keto-5-methylheptanoyl-CoA | Data not available | Data not available | Data not available | Data not available | Bovine |
| 3-Ketooctanoyl-CoA (C8) | 5 | 100 | 67 | 1.3 x 10⁷ | Bovine | |
| Acetoacetyl-CoA (C4) | 50 | 200 | 133 | 2.7 x 10⁶ | Bovine |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols can be adapted for the specific analysis of this compound and its metabolites.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay (Coupled Spectrophotometric)
This assay measures the reduction of a reporter dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate by ACAD and subsequent electron transfer.
-
Reagents:
-
1 M Tris-HCl, pH 7.8
-
10 mM Phenazine methosulfate (PMS)
-
2 mM 2,6-Dichlorophenolindophenol (DCPIP)
-
10 mM Acyl-CoA substrate (e.g., this compound)
-
Purified Acyl-CoA Dehydrogenase
-
-
Procedure:
-
In a cuvette, combine 100 µL of 1 M Tris-HCl, pH 7.8, 50 µL of 10 mM PMS, and 50 µL of 2 mM DCPIP.
-
Add distilled water to a final volume of 980 µL.
-
Initiate the reaction by adding 10 µL of 10 mM acyl-CoA substrate and 10 µL of purified enzyme.
-
Immediately monitor the decrease in absorbance at 600 nm.
-
The rate of reaction is proportional to the rate of DCPIP reduction.
-
Enoyl-CoA Hydratase (ECH) Activity Assay (Direct Spectrophotometric)
This assay directly measures the decrease in absorbance at 280 nm as the double bond of the enoyl-CoA substrate is hydrated.
-
Reagents:
-
1 M Tris-HCl, pH 7.8
-
1 mM Enoyl-CoA substrate (e.g., 5-Methyl-2-heptenoyl-CoA)
-
Purified Enoyl-CoA Hydratase
-
-
Procedure:
-
In a UV-transparent cuvette, prepare a reaction mixture containing 100 µL of 1 M Tris-HCl, pH 7.8, and 890 µL of distilled water.
-
Add 10 µL of 1 mM enoyl-CoA substrate.
-
Initiate the reaction by adding 10 µL of purified enzyme.
-
Monitor the decrease in absorbance at 280 nm.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)
This assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.
-
Reagents:
-
1 M Tris-HCl, pH 7.0
-
100 mM NAD⁺
-
1 mM 3-Hydroxyacyl-CoA substrate (e.g., 3-Hydroxy-5-methylheptanoyl-CoA)
-
Purified 3-Hydroxyacyl-CoA Dehydrogenase
-
-
Procedure:
-
In a cuvette, combine 100 µL of 1 M Tris-HCl, pH 7.0, 50 µL of 100 mM NAD⁺, and 840 µL of distilled water.
-
Add 10 µL of 1 mM 3-hydroxyacyl-CoA substrate.
-
Initiate the reaction by adding 10 µL of purified enzyme.
-
Monitor the increase in absorbance at 340 nm.
-
Thiolase Activity Assay (Coupled Spectrophotometric)
This assay measures the cleavage of a 3-ketoacyl-CoA substrate in the presence of Coenzyme A. The reaction is coupled to the reduction of NAD⁺, which is monitored at 340 nm.
-
Reagents:
-
1 M Tris-HCl, pH 8.1
-
10 mM Coenzyme A (CoA)
-
100 mM NAD⁺
-
1 mM 3-Ketoacyl-CoA substrate (e.g., 3-Keto-5-methylheptanoyl-CoA)
-
L-3-Hydroxyacyl-CoA Dehydrogenase (coupling enzyme)
-
Purified Thiolase
-
-
Procedure:
-
In a cuvette, prepare a reaction mixture containing 100 µL of 1 M Tris-HCl, pH 8.1, 50 µL of 10 mM CoA, 50 µL of 100 mM NAD⁺, and a sufficient amount of L-3-Hydroxyacyl-CoA Dehydrogenase.
-
Add distilled water to a final volume of 980 µL.
-
Add 10 µL of 1 mM 3-ketoacyl-CoA substrate.
-
Initiate the reaction by adding 10 µL of purified thiolase.
-
Monitor the increase in absorbance at 340 nm.
-
Mandatory Visualizations
Metabolic Pathway: β-Oxidation of this compound
The following diagram illustrates the proposed metabolic pathway for the degradation of this compound via the mitochondrial β-oxidation cycle.
Caption: Proposed β-oxidation pathway for this compound.
Experimental Workflow: Enzyme Specificity Validation
The diagram below outlines a typical workflow for validating the specificity of an enzyme for this compound.
Caption: General workflow for enzyme specificity validation.
A Guide to Inter-laboratory Comparison of 5-Methylheptanoyl-CoA Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the measurement of 5-Methylheptanoyl-CoA, a branched-chain acyl-coenzyme A (acyl-CoA) intermediate. Given the absence of publicly available, specific proficiency testing programs for this analyte, this document outlines best practices based on established methodologies for other acyl-CoAs and the principles of inter-laboratory studies as defined by standards such as ISO/IEC 17043.[1][2][3][4][5] The accurate quantification of this compound is crucial for understanding its role in various metabolic pathways and its potential as a biomarker.
Biological Significance of this compound
This compound is a member of the branched-chain fatty acid (BCFA) family. BCFAs and their CoA esters are integral to several metabolic processes. They are intermediates in the catabolism of branched-chain amino acids and are involved in the synthesis of complex lipids.[6] Dysregulation of acyl-CoA metabolism has been linked to various metabolic diseases.[7][8][9] Therefore, the ability to reliably measure specific acyl-CoA species like this compound across different laboratories is essential for advancing research and clinical applications.
Proposed Experimental Protocol for Quantification
A robust and widely used method for the quantification of acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10][11][12] This technique offers high sensitivity and selectivity, which is necessary for measuring low-abundance endogenous metabolites.
2.1. Sample Preparation
-
Extraction: Biological samples (e.g., cell culture, tissue homogenates) are quenched and extracted using a cold solvent mixture, such as 10% trichloroacetic acid or an organic solvent like methanol/water, to precipitate proteins and extract small molecules.[10]
-
Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) should be added at the beginning of the extraction process to account for matrix effects and variations in extraction efficiency and instrument response.
-
Purification: Solid-phase extraction (SPE) is often employed to clean up the sample and enrich the acyl-CoA fraction, removing interfering substances.
2.2. LC-MS/MS Analysis
-
Chromatography: Reverse-phase liquid chromatography is typically used to separate this compound from other acyl-CoAs and matrix components. An ion-pairing agent may be used in the mobile phase to improve peak shape and retention.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used. Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[7]
-
Example Transition for Quantitation: [M+H]⁺ → [M-507+H]⁺
-
Example Transition for Confirmation: [M+H]⁺ → 428 m/z
-
Inter-laboratory Comparison (ILC) Design
An ILC aims to assess the performance of different laboratories in measuring a specific analyte.[13][14]
3.1. Test Material
-
A homogenous batch of a relevant biological matrix (e.g., lyophilized cell lysate or plasma) should be prepared.
-
The material should be divided into two sets: one with the endogenous level of this compound and another spiked with a known concentration of a certified this compound standard.
-
The stability of this compound in the test material under storage and shipping conditions must be verified.
3.2. Study Protocol for Participants
-
Participating laboratories receive two sets of blind samples (endogenous and spiked).
-
Laboratories are instructed to perform a specified number of replicate measurements on each sample using their in-house, validated LC-MS/MS method.
-
Results, including the mean concentration, standard deviation, and a brief description of the analytical method used, are reported to the coordinating body.
Data Presentation and Statistical Analysis
The collected data is analyzed to evaluate both within-laboratory and between-laboratory variability.
4.1. Data Summary Table
The following table structure is recommended for summarizing the quantitative results from participating laboratories.
| Laboratory ID | Sample A (Endogenous) Mean Conc. (µM) | Sample A SD | Sample B (Spiked) Mean Conc. (µM) | Sample B SD | Recovery (%) | Method Highlights |
| Lab 01 | 0.152 | 0.011 | 0.645 | 0.032 | 98.6 | UPLC-MS/MS, Isotope Dilution |
| Lab 02 | 0.165 | 0.015 | 0.680 | 0.041 | 103.0 | HPLC-MS/MS, External Calibration |
| Lab 03 | 0.148 | 0.009 | 0.633 | 0.029 | 96.8 | UPLC-HRMS, Isotope Dilution |
| ... | ... | ... | ... | ... | ... | ... |
Note: Data shown are for illustrative purposes only.
4.2. Performance Evaluation
Statistical metrics are used to provide an objective assessment of each laboratory's performance.
-
Consensus Value: The assigned value for the analyte concentration is typically determined as the robust mean or median of the results from all participants after the exclusion of outliers.[15]
-
Z-Score: This score indicates how far an individual laboratory's result is from the consensus value. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[16]
-
Z = (x - X) / σ
-
where x is the laboratory's result, X is the assigned consensus value, and σ is the standard deviation for proficiency assessment.
-
-
-
Mandel's h and k Statistics: These are graphical methods used to compare the between-laboratory variation (h-statistic) and the within-laboratory variation (k-statistic) against the other participants.[16]
Mandatory Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for the proposed inter-laboratory comparison.
5.2. Metabolic Pathway
This compound is processed through the beta-oxidation pathway, similar to other fatty acyl-CoAs. The presence of a methyl branch requires specific enzymatic steps.
References
- 1. nata.com.au [nata.com.au]
- 2. Proficiency testing - Accredia [accredia.it]
- 3. Proficiency Test Provider Accreditation | ISO 17043 | ANAB [anab.ansi.org]
- 4. IAS: Training - ISO 15189 Medical/Clinical Labs [iasonline.org]
- 5. verify.ukas.com [verify.ukas.com]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Interlaboratory Comparisons | NIST [nist.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. aocs.org [aocs.org]
- 16. pe100plus.com [pe100plus.com]
A Comparative Metabolomics Guide to 5-Methylheptanoyl-CoA and Octanoyl-CoA Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of 5-methylheptanoyl-CoA, a branched-chain acyl-CoA, and octanoyl-CoA, its straight-chain counterpart. Understanding the metabolic fates of these molecules is crucial for research in areas such as inborn errors of metabolism, microbial fatty acid metabolism, and the development of therapeutics targeting fatty acid oxidation.
Introduction
Fatty acid β-oxidation is a fundamental metabolic process for energy production. While the degradation of straight-chain fatty acids is well-characterized, the metabolism of branched-chain fatty acids, such as 5-methylheptanoic acid, follows a distinct and often less efficient pathway. This guide will objectively compare the performance of these two pathways, supported by experimental data and detailed methodologies.
Comparative Data on Metabolic Rates
Quantitative data directly comparing the metabolic flux of this compound and octanoyl-CoA is limited in publicly available literature. However, broader studies comparing branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs) provide valuable insights into their differential metabolism.
| Comparison Metric | This compound (Branched-Chain) | Octanoyl-CoA (Straight-Chain) | Key Findings |
| Relative Oxidation Rate | Lower | Higher | Studies on human skin fibroblasts have shown that the β-oxidation of the straight-chain stearic acid is several-fold greater than that of branched-chain fatty acids like pristanic and tetramethylheptadecanoic acids.[1] It is inferred that a similar trend would be observed between this compound and octanoyl-CoA. |
| Subcellular Localization of Oxidation | Primarily Peroxisomal | Primarily Mitochondrial | The oxidation of branched-chain fatty acids predominantly occurs in peroxisomes.[1] In contrast, medium-chain straight-chain fatty acids like octanoic acid are primarily oxidized in the mitochondria. |
| Enzyme Kinetics (β-oxidation Step 1) | Likely lower Vmax and/or higher Km with medium-chain acyl-CoA dehydrogenase (MCAD) | Higher Vmax and lower Km with MCAD | MCAD exhibits optimal activity for C8-CoA (octanoyl-CoA).[2] The methyl branch in this compound is expected to result in less efficient binding and catalysis by MCAD compared to its preferred straight-chain substrate. |
| Dependence on Carnitine Palmitoyltransferase I (CPT1) | Potentially higher for mitochondrial entry | Lower for mitochondrial entry | A study on neuronal cells showed that the β-oxidation of decanoic acid (C10) is more dependent on CPT1 than octanoic acid (C8).[3] While 5-methylheptanoic acid is also a medium-chain fatty acid, its entry into the mitochondria, if it occurs, might be influenced by its branched structure. |
Metabolic Pathways
The β-oxidation of both this compound and octanoyl-CoA proceeds through a series of four core enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. However, the specific enzymes involved and the subcellular location of these pathways differ.
Octanoyl-CoA β-Oxidation Pathway (Mitochondrial)
The catabolism of octanoyl-CoA is a classic example of mitochondrial β-oxidation.
Caption: Mitochondrial β-oxidation of octanoyl-CoA.
This compound β-Oxidation Pathway (Peroxisomal)
The presence of a methyl group on the carbon chain of this compound directs its metabolism primarily to the peroxisome.
Caption: Peroxisomal β-oxidation of this compound.
Experimental Protocols
Accurate comparative metabolomic analysis requires robust and validated experimental protocols. Below are methodologies for sample preparation, derivatization, and analysis commonly used for studying fatty acid metabolism.
Sample Preparation and Extraction
Objective: To extract fatty acids from biological samples (e.g., plasma, tissues, cell cultures).
Protocol:
-
Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline). For plasma or cell pellets, proceed to the next step.
-
Lipid Extraction: Perform a modified Folch extraction using a chloroform:methanol (2:1, v/v) solvent system.
-
Phase Separation: Add water to induce phase separation. The lower organic phase containing the lipids is collected.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Saponification: Hydrolyze the lipid extract with methanolic NaOH to release free fatty acids from their esterified forms (e.g., triglycerides, phospholipids).
-
Acidification and Re-extraction: Acidify the sample and re-extract the free fatty acids into an organic solvent like hexane.
-
Final Drying: Evaporate the solvent to obtain the free fatty acid fraction.
Derivatization for GC-MS Analysis
Objective: To convert non-volatile fatty acids into volatile derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.
Protocol (using Pentafluorobenzyl Bromide - PFBBr):
-
Reconstitution: Dissolve the dried fatty acid extract in a suitable solvent (e.g., acetonitrile).
-
Derivatization Reaction: Add PFBBr and a catalyst (e.g., diisopropylethylamine) to the sample.
-
Incubation: Heat the mixture at 60°C for 30 minutes.
-
Drying: Evaporate the solvent under nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in a solvent suitable for GC-MS injection (e.g., ethyl acetate).
GC-MS Analysis
Objective: To separate and quantify the derivatized fatty acids.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Typical GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to elute all compounds.
-
Carrier Gas: Helium.
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for untargeted analysis.
Metabolic Flux Analysis using Stable Isotope Tracers
Objective: To determine the rate of metabolic conversion (flux) through a pathway.
Workflow:
-
Cell Culture: Culture cells in a medium containing a stable isotope-labeled precursor (e.g., ¹³C-labeled 5-methylheptanoic acid or ¹³C-labeled octanoic acid).
-
Metabolite Extraction: At various time points, harvest the cells and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the incorporation of the isotopic label into downstream metabolites of the pathway.
-
Flux Calculation: Use metabolic modeling software to calculate the flux rates based on the isotopic labeling patterns.
Caption: Workflow for metabolic flux analysis.
Conclusion
The metabolism of this compound is distinct from that of octanoyl-CoA, primarily due to its branched-chain structure. This leads to a slower rate of oxidation that predominantly occurs in the peroxisomes, in contrast to the more efficient mitochondrial β-oxidation of its straight-chain counterpart. These differences have significant implications for cellular energy homeostasis and the pathophysiology of metabolic disorders. Further research employing targeted metabolomics and metabolic flux analysis is warranted to provide more precise quantitative comparisons of these pathways.
References
- 1. [Peroxisomal beta-oxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Authenticating 5-Methylheptanoyl-CoA Standards
For researchers in metabolic studies, drug discovery, and proteomics, the accuracy of experimental results hinges on the quality of analytical standards. 5-Methylheptanoyl-CoA, a branched-chain acyl-coenzyme A, is a critical intermediate in various metabolic pathways. Its accurate quantification is paramount, yet the authenticity and purity of commercially available standards can vary. This guide provides a framework for researchers to evaluate and authenticate this compound standards, ensuring data integrity and reproducibility.
The Gold Standard: What to Expect from a High-Quality this compound Standard
A reliable this compound standard should be accompanied by a comprehensive Certificate of Analysis (CoA) that provides clear, quantitative data on its identity, purity, and concentration.[1][2][3][4] While CoAs from different suppliers may vary, a "gold standard" CoA will include the following information:
Table 1: Key Quality Attributes for a this compound Standard
| Attribute | Analytical Technique(s) | Acceptance Criteria |
| Identity Confirmation | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS) | Spectral data consistent with the known structure of this compound. Accurate mass measurement within ± 5 ppm of the theoretical mass. |
| Purity Assessment | HPLC-UV (at 260 nm), LC-MS/MS | Purity ≥ 95%. No significant impurities detected. |
| Concentration Verification | Quantitative NMR (qNMR) or UV-Vis Spectrophotometry (at 260 nm) | Stated concentration with a defined uncertainty (e.g., ± 5%). |
| Residual Solvent Analysis | Headspace Gas Chromatography (HS-GC) | Levels of residual solvents should be specified and below acceptable limits. |
| Counter-ion Content | Ion Chromatography or Elemental Analysis | If supplied as a salt (e.g., lithium salt), the counter-ion content should be quantified. |
Unfortunately, many commercially available standards provide limited analytical data, often lacking the detailed characterization necessary for rigorous scientific research. Therefore, independent verification is highly recommended.
Comparative Analysis: In-House Verification vs. Supplier Data
Given the potential for variability between batches and suppliers, researchers should consider performing in-house verification of their this compound standards. The following table outlines a comparison between a hypothetical "gold standard" and what might be typically provided by a commercial supplier, highlighting areas where further investigation may be needed.
Table 2: Comparison of a "Gold Standard" vs. a Typical Commercial this compound Standard
| Parameter | "Gold Standard" Standard | Typical Commercial Standard | Recommendation for Researchers |
| Identity Data | ¹H NMR, ¹³C NMR, and HRMS spectra provided with interpretation. | Often only a statement of identity is provided, sometimes with a low-resolution mass spectrum. | Perform in-house LC-MS/MS to confirm the mass and fragmentation pattern. If available, acquire ¹H NMR for structural confirmation. |
| Purity Data | HPLC chromatogram with peak integration, showing a purity of ≥ 95%. | May state "≥ 90% purity" without providing the chromatogram or specifying the method. | Perform in-house HPLC-UV analysis to verify purity and identify potential contaminants. |
| Concentration | Precise concentration determined by qNMR or accurate weighing of a well-characterized solid. | Often provided as a nominal concentration in solution, which may not account for purity or degradation. | Use UV-Vis spectrophotometry to estimate the concentration based on the adenine (B156593) chromophore (ε₂₆₀ = 16,400 M⁻¹cm⁻¹). |
Experimental Protocols for In-House Authentication
Researchers can employ several analytical techniques to verify the authenticity of their this compound standards.
Identity and Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a fundamental technique for assessing the purity of acyl-CoA standards.[5][6][7][8]
Methodology:
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size) is commonly used.[9]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.[10][11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the more hydrophobic acyl-CoA. For example, 2% B to 50% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Detection: UV absorbance at 260 nm, which corresponds to the adenine moiety of Coenzyme A.
-
Sample Preparation: Dilute the this compound standard in Mobile Phase A to a final concentration of approximately 10-50 µM.
Expected Results: A high-purity standard should yield a single major peak with a consistent retention time. The presence of multiple peaks indicates impurities or degradation products.
Caption: Workflow for HPLC-UV Purity Assessment.
Identity Confirmation by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and specific method for confirming the identity of acyl-CoAs.[12][13][14]
Methodology:
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for acyl-CoAs.[13]
-
MS1 Scan: Scan for the precursor ion of this compound. The theoretical m/z for the [M+H]⁺ ion is 894.29.
-
MS/MS Fragmentation: A characteristic fragmentation of acyl-CoAs is the neutral loss of the 5'-ADP moiety (507.0 Da).[13] Therefore, a key product ion to monitor would be at m/z 387.29 ([M+H-507]⁺).
Expected Results: The detection of the correct precursor ion and its characteristic fragment ion provides strong evidence for the identity of this compound.
Caption: Characteristic MS/MS Fragmentation of this compound.
Structural Confirmation by ¹H NMR
Nuclear Magnetic Resonance spectroscopy provides detailed structural information. While not as readily available as HPLC or MS, it is invaluable for unambiguous identification.
Methodology:
-
Solvent: D₂O is a suitable solvent.
-
Instrument: A high-field NMR spectrometer (≥ 400 MHz).
-
Experiment: A standard 1D proton NMR experiment.
Expected Results: The ¹H NMR spectrum should show characteristic signals for the protons of the 5-methylheptanoyl moiety, as well as the protons of the pantothenate, ribose, and adenine components of Coenzyme A. The chemical shifts and coupling patterns should be consistent with the known structure.
Conclusion
The authentication of analytical standards is a critical, yet often overlooked, aspect of research. For this compound, where standards may vary in quality, in-house verification is essential for ensuring the reliability of experimental data. By employing a combination of HPLC-UV for purity assessment and LC-MS/MS for identity confirmation, researchers can have a high degree of confidence in their standards. For the most rigorous studies, ¹H NMR provides definitive structural confirmation. By following the guidelines and protocols outlined in this guide, researchers, scientists, and drug development professionals can build a strong foundation for accurate and reproducible research.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Importance of using analytical standards [scioninstruments.com]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. safetyculture.com [safetyculture.com]
- 5. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
